N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide
Description
reduces dopamine content in PC12h cells
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-[[3-(4-chlorophenyl)prop-2-enyl-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN2O4S/c1-28(17-5-6-21-9-11-23(27)12-10-21)20-22-7-3-4-8-26(22)29(18-19-30)34(31,32)25-15-13-24(33-2)14-16-25/h3-16,30H,17-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLQTDSSHZREGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401025982 | |
| Record name | N-(2-(((3-(4-Chlorophenyl)-2-propenyl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401025982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139298-40-1 | |
| Record name | N-[2-[[[3-(4-Chlorophenyl)-2-propen-1-yl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139298-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-(((3-(4-Chlorophenyl)-2-propenyl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401025982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis of N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide"
An In-depth Technical Guide to the Synthesis of N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide
Abstract
This technical guide outlines a detailed synthetic pathway for the preparation of the novel sulfonamide derivative, this compound. The synthesis is designed for researchers, scientists, and professionals in the field of drug development and organic chemistry. The proposed multi-step synthesis involves the preparation of two key intermediates: a functionalized N-(2-formylphenyl)benzenesulfonamide core and an electrophilic 3-(4-chlorophenyl)-2-propen-1-yl bromide. The final product is assembled through a sequence of reductive amination and N-alkylation reactions. This document provides comprehensive experimental protocols, data presentation in tabular format, and logical workflow diagrams to ensure clarity and reproducibility.
Introduction
The target molecule, this compound, is a complex organic compound featuring a sulfonamide backbone, a substituted phenylenediamine core, and a cinnamyl-like moiety. Such structures are of significant interest in medicinal chemistry due to the diverse biological activities associated with sulfonamides and related pharmacophores. This guide details a rational and efficient synthetic strategy to access this compound for further investigation.
Retrosynthetic Analysis
A plausible retrosynthetic analysis of the target molecule suggests a convergent approach, disconnecting the molecule into three primary building blocks. The final bond formation is envisioned as an N-alkylation of a secondary amine with an appropriate cinnamyl halide. The secondary amine intermediate can be prepared via reductive amination of a corresponding aldehyde. This leads to the identification of the following key precursors:
-
Intermediate A: N-(2-Formylphenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide
-
Intermediate B: 3-(4-Chlorophenyl)-2-propen-1-yl bromide
-
Methylamine
The synthesis of these intermediates forms the core of the proposed experimental protocol.
Experimental Protocols
This section provides detailed step-by-step procedures for the synthesis of the target molecule.
Synthesis of Intermediate A: N-(2-Formylphenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide
The synthesis of Intermediate A is a multi-step process starting from 2-aminobenzaldehyde.
Step 1: Protection of 2-Aminobenzaldehyde
To prevent unwanted side reactions at the aldehyde functionality during subsequent N-alkylation, the aldehyde group is first protected as a 1,3-dioxolane.
-
Reaction: 2-Aminobenzaldehyde + Ethylene glycol → 2-(1,3-Dioxolan-2-yl)aniline
-
Procedure: To a solution of 2-aminobenzaldehyde (1.0 eq) in toluene (5 mL/mmol), add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq). The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until completion. Upon cooling, the mixture is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-(1,3-dioxolan-2-yl)aniline, which can be used in the next step without further purification.
Step 2: N-Alkylation with 2-Bromoethanol
The protected aniline is then alkylated with 2-bromoethanol to introduce the hydroxyethyl group.
-
Reaction: 2-(1,3-Dioxolan-2-yl)aniline + 2-Bromoethanol → 2-(2-(1,3-Dioxolan-2-yl)phenylamino)ethan-1-ol
-
Procedure: To a solution of 2-(1,3-dioxolan-2-yl)aniline (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) (4 mL/mmol), add potassium carbonate (2.0 eq) and 2-bromoethanol (1.2 eq). The mixture is heated to 80-90 °C and stirred until TLC analysis indicates the consumption of the starting material. The reaction is then cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 3: Sulfonylation
The secondary amine is then reacted with 4-methoxybenzenesulfonyl chloride.
-
Reaction: 2-(2-(1,3-Dioxolan-2-yl)phenylamino)ethan-1-ol + 4-Methoxybenzenesulfonyl chloride → N-(2-(1,3-Dioxolan-2-yl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide
-
Procedure: To a solution of 2-(2-(1,3-dioxolan-2-yl)phenylamino)ethan-1-ol (1.0 eq) in pyridine (3 mL/mmol) at 0 °C, add 4-methoxybenzenesulfonyl chloride (1.1 eq) portion-wise. The reaction is stirred at room temperature overnight. The pyridine is removed under reduced pressure, and the residue is taken up in ethyl acetate and washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the sulfonamide.
Step 4: Deprotection of the Aldehyde
The final step in the synthesis of Intermediate A is the removal of the dioxolane protecting group to regenerate the aldehyde.
-
Reaction: N-(2-(1,3-Dioxolan-2-yl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide → N-(2-Formylphenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide
-
Procedure: The protected sulfonamide is dissolved in a mixture of acetone and 2 M hydrochloric acid (e.g., 4:1 v/v). The solution is stirred at room temperature until TLC shows complete deprotection. The acetone is evaporated, and the aqueous layer is neutralized with saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic extracts are dried and concentrated to afford Intermediate A.
Synthesis of Intermediate B: 3-(4-Chlorophenyl)-2-propen-1-yl bromide
This electrophile is prepared from the corresponding commercially available alcohol.
-
Reaction: 3-(4-Chlorophenyl)-2-propen-1-ol → 3-(4-Chlorophenyl)-2-propen-1-yl bromide
-
Procedure (Appel Reaction): To a solution of 3-(4-chlorophenyl)-2-propen-1-ol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, a solution of carbon tetrabromide (1.2 eq) in DCM is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is triturated with a non-polar solvent (e.g., hexane) to precipitate triphenylphosphine oxide, which is removed by filtration. The filtrate is concentrated to give the crude bromide, which can be purified by column chromatography.
Synthesis of the Final Product
The final steps involve the reductive amination of Intermediate A followed by N-alkylation.
Step 1: Reductive Amination
-
Reaction: N-(2-Formylphenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide + Methylamine → N-(2-((Methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide
-
Procedure: To a solution of Intermediate A (1.0 eq) in methanol, add a solution of methylamine (2.0 M in THF, 1.5 eq). The mixture is stirred for 1-2 hours at room temperature. Then, sodium borohydride (1.5 eq) is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred overnight. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated to yield the secondary amine.
Step 2: N-Alkylation
-
Reaction: N-(2-((Methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide + 3-(4-Chlorophenyl)-2-propen-1-yl bromide → Final Product
-
Procedure: To a solution of the secondary amine from the previous step (1.0 eq) in DMF, add potassium carbonate (1.5 eq) and Intermediate B (1.1 eq). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography.
Data Presentation
The following tables summarize the key quantitative data for the proposed synthesis.
Table 1: Reactants and Expected Products
| Step | Reactant(s) | Product | Molecular Weight ( g/mol ) |
| 3.1.1 | 2-Aminobenzaldehyde, Ethylene glycol | 2-(1,3-Dioxolan-2-yl)aniline | 165.19 |
| 3.1.2 | 2-(1,3-Dioxolan-2-yl)aniline, 2-Bromoethanol | 2-(2-(1,3-Dioxolan-2-yl)phenylamino)ethan-1-ol | 209.25 |
| 3.1.3 | 2-(2-(1,3-Dioxolan-2-yl)phenylamino)ethan-1-ol, 4-Methoxybenzenesulfonyl chloride | N-(2-(1,3-Dioxolan-2-yl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide | 379.45 |
| 3.1.4 | N-(2-(1,3-Dioxolan-2-yl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide | N-(2-Formylphenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide (Intermediate A) | 335.38 |
| 3.2 | 3-(4-Chlorophenyl)-2-propen-1-ol | 3-(4-Chlorophenyl)-2-propen-1-yl bromide (Intermediate B) | 231.51 |
| 3.3.1 | Intermediate A, Methylamine | N-(2-((Methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide | 350.44 |
| 3.3.2 | N-(2-((Methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide, Intermediate B | This compound | 502.04 |
Table 2: Proposed Reaction Conditions
| Step | Solvent | Reagents | Temperature (°C) | Duration (h) |
| 3.1.1 | Toluene | p-Toluenesulfonic acid | Reflux | 4-6 |
| 3.1.2 | DMF | K₂CO₃ | 80-90 | 12-16 |
| 3.1.3 | Pyridine | - | 0 to RT | 12 |
| 3.1.4 | Acetone/2M HCl | - | RT | 2-4 |
| 3.2 | DCM | PPh₃, CBr₄ | 0 to RT | 3-4 |
| 3.3.1 | Methanol | NaBH₄ | 0 to RT | 12 |
| 3.3.2 | DMF | K₂CO₃ | RT | 6-8 |
Mandatory Visualizations
The following diagrams illustrate the synthetic workflow and the logical relationships between the key steps.
Caption: Synthetic workflow for the target molecule.
Caption: Retrosynthetic analysis of the target molecule.
Conclusion
This technical guide provides a comprehensive and detailed synthetic route for this compound. The proposed pathway is based on established and reliable organic transformations, ensuring a high probability of success for experienced researchers. The provided experimental protocols, data tables, and diagrams are intended to facilitate the practical execution of this synthesis in a laboratory setting. Further optimization of reaction conditions may be necessary to maximize yields and purity.
In-depth Technical Guide: N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide
A comprehensive review of the available scientific literature reveals no specific data regarding the mechanism of action, biological activity, or therapeutic targets for the compound N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide.
Extensive searches of chemical and biological databases, as well as the scientific literature, did not yield any publications, patents, or research articles detailing the pharmacological properties of this specific molecule. This suggests that the compound may be a novel chemical entity that has not yet been extensively studied or that research pertaining to it is not publicly available.
Due to the absence of experimental data, it is not possible to provide a detailed technical guide on its mechanism of action, compile quantitative data into tables, describe experimental protocols, or generate visualizations of signaling pathways.
Further research and publication in peer-reviewed scientific journals would be necessary to elucidate the biological effects and potential therapeutic applications of this compound.
"in vitro biological activity of N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide"
A comprehensive review of the publicly available scientific literature and chemical databases reveals no specific data on the in vitro biological activity of the compound N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide.
Extensive searches have been conducted to locate research articles, patents, or database entries detailing the biological properties of this specific molecule. These inquiries have not yielded any information regarding its mechanism of action, quantitative biological data from in vitro assays, or associated experimental protocols.
The absence of public information suggests that this compound may be one of the following:
-
A novel chemical entity that has not yet been described in published scientific literature.
-
A proprietary compound synthesized for internal research purposes by a private entity, with no publicly disclosed data.
-
A theoretical structure that has not been synthesized or tested.
While the search did identify studies on compounds with some similar structural motifs—such as sulfonamides and molecules containing 4-chlorophenyl groups—the unique combination of functional groups in the requested compound means that no direct inferences about its biological activity can be responsibly made. For instance, various sulfonamide derivatives have been explored for a wide range of biological activities, but these are highly specific to the overall molecular structure.
Due to the lack of available data, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations of signaling pathways. Further investigation into this compound would require access to unpublished research or the initiation of new laboratory studies to synthesize and characterize its biological effects in vitro.
"potential therapeutic targets of N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide"
An In-depth Analysis of N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide
For Immediate Release
PITTSBURGH, PA – While direct experimental data for the novel compound this compound remains unavailable in public scientific literature, a comprehensive analysis of its structural components suggests several promising avenues for therapeutic investigation. This whitepaper offers a detailed examination of the molecule's constituent moieties and the known biological activities of structurally related compounds, providing a foundational guide for researchers and drug development professionals interested in its potential applications.
The subject molecule integrates three key chemical features: a 4-methoxybenzenesulfonamide group, a substituted phenyl ring with a methylamino-methyl linkage, and a 3-(4-chlorophenyl)-2-propen-1-yl (cinnamyl-like) moiety. The confluence of these structures points towards a range of potential biological targets, primarily centered around inflammatory pathways and viral replication.
Analysis of Structural Analogs and Potential Therapeutic Targets
The 4-methoxybenzenesulfonamide scaffold is a well-established pharmacophore present in a variety of therapeutic agents, most notably in selective cyclooxygenase-2 (COX-2) inhibitors. These agents are a cornerstone in the management of inflammation and pain. Additionally, the broader N-phenylbenzamide and sulfonamide classes, to which this compound belongs, have demonstrated a wide array of biological activities.
A structurally related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), has been identified as a potential anti-hepatitis B virus (HBV) agent.[1] This molecule is believed to exert its antiviral effects by elevating the levels of the host defense protein APOBEC3G (A3G), which can inhibit HBV replication.[1]
Furthermore, the 3-(4-chlorophenyl)-2-propen-1-one fragment, a chalcone derivative, is a structural alert for a multitude of biological effects, including antiparasitic, antifungal, antioxidant, and anticancer activities.
Based on these observations, the primary hypothesized therapeutic targets for this compound include:
-
Cyclooxygenase-2 (COX-2): Inhibition of this enzyme would suggest potential applications in treating inflammatory disorders such as arthritis, as well as certain types of pain. The 4-methoxybenzenesulfonamide moiety is a strong indicator for this activity.
-
Hepatitis B Virus (HBV) Replication Cascade: Drawing parallels with IMB-0523, the compound could potentially interfere with HBV replication, possibly through the induction of APOBEC3G.
-
Other Potential Targets: The chalcone-like fragment suggests a broader spectrum of activity that could include targets in fungal, parasitic, or cancer-related pathways.
Quantitative Data on Structurally Related Compounds
To provide a clearer perspective on the potential potency of the subject molecule, the following table summarizes the available quantitative data for analogous compounds.
| Compound/Class | Target/Activity | Measurement | Value | Reference |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) | Anti-HBV (wild-type) | IC50 | 1.99 µM | [1] |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) | Anti-HBV (drug-resistant) | IC50 | 3.30 µM | [1] |
| N-propionylbenzenesulfonamide derivative | COX-2 Inhibition | In vivo model | Superior to parent compound | [2] |
Experimental Protocols for Target Validation
Researchers seeking to validate the hypothesized therapeutic targets of this compound can adapt established experimental protocols from studies on analogous compounds.
1. COX-2 Inhibition Assays:
-
In Vitro COX-1/COX-2 Inhibition Assay: This assay is crucial for determining the potency and selectivity of the compound. It typically involves measuring the production of prostaglandin E2 (PGE2) from arachidonic acid by purified recombinant human or ovine COX-1 and COX-2 enzymes. The IC50 values are then calculated to assess the inhibitory activity.
-
Cell-Based Assays: Whole-blood assays or experiments using lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) can be employed to measure the inhibition of PGE2 production in a more physiologically relevant context.
2. Anti-HBV Activity Assays:
-
Cell Culture Model: The HepG2.2.15 cell line, which stably expresses HBV, is a standard model for evaluating anti-HBV activity. The compound's effect on the secretion of HBV antigens (HBeAg and HBsAg) and the levels of HBV DNA in the culture supernatant can be quantified using ELISA and quantitative PCR, respectively.
-
APOBEC3G Expression Analysis: To investigate the mechanism of action, the expression levels of APOBEC3G mRNA and protein in HepG2.2.15 cells treated with the compound can be measured by RT-qPCR and Western blotting.
Visualizing the Path to Discovery
The following diagrams illustrate the logical relationships in the analysis of the compound's potential therapeutic targets and a generalized workflow for its initial biological evaluation.
Caption: Logical connections from the molecule's structure to potential targets.
Caption: A proposed workflow for the initial biological evaluation of the compound.
Conclusion
While the precise therapeutic targets of this compound are yet to be empirically determined, a thorough analysis of its chemical architecture provides a strong rationale for investigating its potential as a COX-2 inhibitor and an anti-HBV agent. The presence of multiple pharmacologically active moieties suggests the possibility of a multi-target profile, which could be advantageous in complex diseases. The experimental pathways outlined in this whitepaper offer a clear roadmap for elucidating the biological activity of this promising novel compound and unlocking its therapeutic potential. Further research into its synthesis and biological evaluation is highly encouraged.
References
- 1. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 2-hydroxymethyl-4-[5-(4-methoxyphenyl)-3-trifluoromethyl-pyrazol-1-yl]-N-propionylbenzenesulfonamide sodium as a potential COX-2 inhibitor for oral and parenteral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
"N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide IUPAC name and structure"
An In-Depth Technical Guide to N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide (KN-93)
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental applications of this compound, commonly known as KN-93.
Chemical Identity and Structure
IUPAC Name: N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide[1]
Synonyms: KN-93, KN 93, KN93[1]
CAS Registry Number: 139298-40-1[1][2][3][4][5]
Molecular Formula: C₂₆H₂₉ClN₂O₄S[1][4]
Molecular Weight: 501.04 g/mol [5]
Chemical Structure:
(Image Source: PubChem CID 5312122)
Mechanism of Action and Biological Activity
KN-93 is a potent, cell-permeable, and reversible inhibitor of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII)[2][6][7][8]. It acts as a competitive inhibitor by binding to the Ca²⁺/Calmodulin (CaM) complex, thereby preventing the activation of CaMKII[7][9][10]. Recent studies suggest that KN-93 binds directly to Ca²⁺/CaM rather than to CaMKII itself, which in turn disrupts the interaction between Ca²⁺/CaM and CaMKII, leading to the inhibition of the kinase[9].
Beyond its primary activity on CaMKII, KN-93 has also been reported to act as a direct extracellular open channel blocker of voltage-gated potassium channels, such as Kᵥ1.5, independent of its CaMKII inhibitory effects.
Quantitative Biological Data
The inhibitory activity of KN-93 has been characterized in various studies. The following table summarizes key quantitative data:
| Parameter | Value | Target/System | Reference |
| IC₅₀ | 0.37 µM | CaM Kinase II | [8] |
| Kᵢ | 370 nM | Rat Brain CaMKII | [4][6][7] |
| Kᵢ | 2.58 µM | Rabbit Myocardial CaM Kinase | [2][8][11] |
| IC₅₀ | 307 nM | Kᵥ1.5 Potassium Channel | |
| IC₅₀ | 102.6 nM | IKr in ventricular myocytes | |
| IC₅₀ | 300 nM | Histamine-induced aminopyrine uptake in parietal cells | [4] |
Signaling Pathways
KN-93 primarily impacts the CaMKII signaling pathway, which is a crucial regulator of numerous cellular processes. By inhibiting CaMKII, KN-93 can modulate downstream events involved in cell cycle progression, gene expression, and cellular differentiation.
References
- 1. KN-93 | C26H29ClN2O4S | CID 5312122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. caymanchem.com [caymanchem.com]
- 5. KN-93 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. KN-93 - CAS 139298-40-1 - Calbiochem | 422708 [merckmillipore.com]
- 8. KN-93 - Creative Enzymes [creative-enzymes.com]
- 9. researchgate.net [researchgate.net]
- 10. Ca2+/Calmodulin-dependent Protein Kinase II Inhibitor KN-93 Enhances Chondrogenesis of Bone Marrow Mesenchymal Stem Cells and Delays Chondrogenic Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleck.co.jp [selleck.co.jp]
No CAS Number Found for N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide
A comprehensive search for the Chemical Abstracts Service (CAS) number and associated technical data for the compound N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide has yielded no specific results.
Despite a thorough investigation of chemical databases and scientific literature, no registered CAS number, experimental protocols, quantitative data, or established signaling pathways could be identified for this specific chemical entity. The search included queries for its synthesis, mechanism of action, and any available experimental data.
The absence of a CAS number typically indicates that the compound has not been officially registered and indexed in the comprehensive CAS registry. This could be for a variety of reasons, including that it is a novel compound that has not yet been synthesized or reported in the literature, or it may be a theoretical structure that has not been experimentally validated.
While the search results did provide information on related chemical structures, such as chalcones and other benzenesulfonamide derivatives, this information is not directly applicable to the requested compound. The synthesis and biological activity of such related molecules can vary significantly based on their specific structural features.
Therefore, the creation of an in-depth technical guide or whitepaper as requested is not possible at this time due to the lack of available information on the specified compound. No quantitative data, experimental methodologies, or signaling pathways can be provided without published research on this molecule.
Preliminary Toxicity Screening of N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary toxicity screening protocol for the novel compound, N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide (hereinafter referred to as Compound X). In the early stages of drug development, in vitro and in vivo toxicity assessments are crucial for identifying potential safety concerns.[1][2] This document outlines the methodologies for evaluating the cytotoxic, genotoxic, and acute oral toxicity of Compound X, presenting hypothetical data in structured tables for clarity. Furthermore, it includes detailed experimental workflows and a potential signaling pathway diagram to illustrate the screening process and possible mechanisms of action. The protocols described herein are based on established methodologies and regulatory guidelines to ensure the generation of reliable and relevant data for early-stage safety assessment.[2][3]
In Vitro Cytotoxicity Assessment
In vitro cytotoxicity assays are fundamental for the initial safety evaluation of new chemical entities, offering a rapid and cost-effective means to determine a compound's effect on cell viability and proliferation.[4] These tests provide valuable insights into the potential for tissue-specific toxicity at an early development phase.[4]
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Line Selection: Human hepatocellular carcinoma (HepG2) and human embryonic kidney (HEK293) cell lines were selected to represent liver and kidney cells, respectively, which are common sites of drug-induced toxicity.
-
Cell Culture: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.
-
Compound X was dissolved in dimethyl sulfoxide (DMSO) and then diluted in the cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration was kept below 0.1% to avoid solvent-induced toxicity.
-
The cells were treated with the various concentrations of Compound X and incubated for 24 and 48 hours.
-
Following incubation, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
The MTT solution was then removed, and DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) was determined by fitting the dose-response data to a sigmoidal curve using appropriate software.
Data Presentation: Cytotoxicity of Compound X
| Cell Line | Exposure Time (hours) | IC50 (µM) |
| HepG2 | 24 | 45.2 |
| 48 | 28.7 | |
| HEK293 | 24 | 68.5 |
| 48 | 42.1 |
Table 1: Hypothetical IC50 values of Compound X in HepG2 and HEK293 cell lines after 24 and 48 hours of exposure.
Experimental Workflow: In Vitro Cytotoxicity Screening
Figure 1: Workflow for the in vitro MTT cytotoxicity assay.
Genotoxicity Assessment
Genotoxicity testing is essential to evaluate the potential of a compound to cause damage to genetic material, which can lead to mutations and cancer.[5]
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[6]
-
Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA were used to detect different types of mutations.
-
Metabolic Activation: The assay was performed both with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic metabolic processes in mammals.
-
Assay Procedure:
-
Varying concentrations of Compound X were mixed with the bacterial tester strains in the presence or absence of the S9 mix.
-
This mixture was poured onto minimal glucose agar plates.
-
The plates were incubated at 37°C for 48-72 hours.
-
The number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine for Salmonella or tryptophan for E. coli) was counted.
-
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
Data Presentation: Ames Test Results for Compound X
| Tester Strain | Metabolic Activation (S9) | Result |
| TA98 | - | Negative |
| + | Negative | |
| TA100 | - | Negative |
| + | Negative | |
| TA1535 | - | Negative |
| + | Negative | |
| TA1537 | - | Negative |
| + | Negative | |
| WP2 uvrA | - | Negative |
| + | Negative |
Table 2: Hypothetical results of the Ames test for Compound X, indicating no mutagenic activity in the tested strains.
Experimental Workflow: Genotoxicity Screening
Figure 2: General workflow for in vitro genotoxicity screening.
Acute Oral Toxicity Assessment
Acute oral toxicity studies in animals provide information on the potential adverse effects of a single dose of a substance. These studies are often conducted according to OECD guidelines.[7][8]
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
This method is used to estimate the LD50 (median lethal dose) while minimizing the number of animals required.[6][7]
-
Animal Model: Female Wistar rats (8-12 weeks old) were used.
-
Housing: Animals were housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Procedure:
-
A single animal was dosed with Compound X at a starting dose of 175 mg/kg body weight, administered by oral gavage.
-
The animal was observed for signs of toxicity and mortality for up to 14 days.
-
If the animal survived, the next animal was dosed at a higher level (e.g., 550 mg/kg). If the animal died, the next was dosed at a lower level.
-
This sequential dosing continued until the criteria for stopping the test were met, allowing for the statistical calculation of the LD50.
-
-
Observations: Clinical signs of toxicity, body weight changes, and any mortality were recorded daily. A gross necropsy was performed on all animals at the end of the study.
Data Presentation: Acute Oral Toxicity of Compound X
| Parameter | Result |
| Estimated LD50 | > 2000 mg/kg body weight |
| Clinical Signs | No signs of toxicity observed at doses up to 2000 mg/kg. |
| Body Weight | No significant changes in body weight compared to control. |
| Necropsy Findings | No treatment-related abnormalities observed. |
Table 3: Hypothetical summary of acute oral toxicity results for Compound X in rats, suggesting low acute toxicity.
Potential Signaling Pathway Modulation
Benzenesulfonamide derivatives are known to interact with various biological targets, including carbonic anhydrases, which are involved in several physiological and pathological processes, including cancer.[9][10][11]
Hypothetical Signaling Pathway: Inhibition of Carbonic Anhydrase IX in Cancer
Carbonic Anhydrase IX (CA IX) is a tumor-associated enzyme that is overexpressed in many types of cancer and contributes to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.
Figure 3: Hypothetical inhibition of the CA IX pathway by Compound X.
Conclusion
This technical guide outlines a systematic approach for the preliminary toxicity screening of this compound (Compound X). Based on the hypothetical data presented, Compound X demonstrates a favorable preliminary safety profile with low in vitro cytotoxicity, no evidence of mutagenicity in the Ames test, and low acute oral toxicity. Further studies, including more extensive genotoxicity assays, repeated-dose toxicity studies, and specific target organ toxicity assessments, are warranted to build a comprehensive safety profile for this compound. The methodologies and workflows detailed in this document provide a solid framework for the continued preclinical development of Compound X and other novel benzenesulfonamide derivatives.
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. criver.com [criver.com]
- 3. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In Vitro Cytotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Preliminary mutagenicity and genotoxicity evaluation of selected arylsulfonamide derivatives of (aryloxy)alkylamines with potential psychotropic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide (KN-93)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide, a compound widely known in the scientific community as KN-93. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Core Compound Information
-
Chemical Name: this compound
-
Synonym(s): KN-93
-
CAS Number: 139298-40-1
-
Molecular Formula: C₂₆H₂₉ClN₂O₄S
-
Molecular Weight: 501.0 g/mol
-
Primary Mechanism of Action: KN-93 is a potent, cell-permeable inhibitor of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[1] It acts by competitively blocking the binding of calmodulin to the kinase.[1]
Solubility Data
The solubility of a compound is a critical physicochemical property that influences its biological activity and formulation development. The following tables summarize the available solubility data for KN-93 and its water-soluble phosphate salt form.
Table 1: Solubility of this compound (KN-93)
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100[2][3] | 199.58[2][3] | 25[2] | Gentle warming or sonication may be required.[4][5] |
| Ethanol | 21[2] | 41.91[2] | 25[2] | - |
| N,N-Dimethylformamide (DMF) | 30[1] | ~59.88 | Not Specified | - |
| Water | Insoluble[2][3] | - | 25[2] | - |
| Ethanol:PBS (pH 7.2) (1:2) | 0.25[1] | ~0.50 | Not Specified | - |
Table 2: Solubility of KN-93 Phosphate Salt (Water-Soluble Form)
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Water | 100[4][6] | 166.94[4] | Sonication is recommended.[4] |
| Dimethyl Sulfoxide (DMSO) | 93[4] | 155.25[4] | Sonication is recommended.[4] |
| Ethanol | < 1 (insoluble or slightly soluble)[4] | - | - |
Stability Profile
Understanding the stability of a compound under various conditions is crucial for its handling, storage, and the development of stable pharmaceutical formulations.
Table 3: Stability of this compound (KN-93)
| Form | Condition | Duration | Observations |
| Crystalline Solid | Room Temperature | ≥ 4 years[1] | Stable.[1] |
| Stock Solution in DMSO | -20°C | Up to 4 months[7] | Stable when aliquoted and frozen.[7] |
| Stock Solution in Water (Phosphate Salt) | -20°C | Up to 3 months[8] | Following reconstitution, aliquot and freeze.[8] |
| General | Light | Not Specified | Solutions and solid should be protected from light.[9] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the determination of solubility and stability of small molecule compounds like KN-93.
Thermodynamic Solubility Determination via Shake-Flask Method
The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound.[8][10]
Protocol:
-
Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer, organic solvent) in a sealed vial or flask.
-
Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[10]
-
Phase Separation: After equilibration, the suspension is allowed to stand to allow for the sedimentation of the undissolved solid. To ensure complete separation of the solid from the saturated solution, centrifugation or filtration is employed.[10]
-
Quantification: The concentration of the compound in the clear, saturated supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (MS).
-
Calibration: A calibration curve is generated using standard solutions of the compound of known concentrations to accurately quantify the solubility.
Stability Assessment via Forced Degradation Studies and HPLC Analysis
Forced degradation studies are conducted to identify the potential degradation products and pathways of a drug substance under stress conditions. These studies are integral to developing stability-indicating analytical methods, typically using HPLC. The International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2), provide a framework for these studies.[3][6]
Protocol:
-
Stress Conditions: The compound is subjected to a variety of stress conditions, including:
-
Acidic and Basic Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heated.
-
Oxidation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[11]
-
Thermal Stress: The solid compound or a solution is heated at elevated temperatures (e.g., 60-80°C).[11]
-
Photostability: The compound is exposed to light sources as specified in ICH guideline Q1B, which includes a combination of cool white fluorescent and near-ultraviolet lamps.[12]
-
-
Sample Analysis: At specified time points, samples are withdrawn from the stress conditions, neutralized if necessary, and diluted to an appropriate concentration for analysis.
-
HPLC Method Development: A stability-indicating HPLC method is developed to separate the parent compound from all its degradation products. This typically involves optimizing the column, mobile phase composition (gradient or isocratic), flow rate, and detector wavelength.[2]
-
Peak Purity and Identification: The specificity of the method is confirmed by assessing peak purity using a photodiode array (PDA) detector or by mass spectrometry (MS) to identify the degradation products.
-
Quantification of Degradation: The extent of degradation is quantified by measuring the decrease in the peak area of the parent compound and the increase in the peak areas of the degradation products over time.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations are crucial for understanding complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) and adhere to the specified design constraints.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. database.ich.org [database.ich.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
- 9. scispace.com [scispace.com]
- 10. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 11. m.youtube.com [m.youtube.com]
- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Methodological & Application
"cell-based assays for N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide"
For Research Use Only.
Introduction
Compound-4CPA, chemically identified as N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide, is a novel synthetic molecule with potential applications in signal transduction research. Its structural motifs, including a chlorophenyl propenyl group and a methoxybenzenesulfonamide core, suggest a potential interaction with protein kinases.
This document provides detailed protocols for a panel of cell-based assays designed to characterize the hypothesized activity of Compound-4CPA as an inhibitor of the Ras/Raf/MEK/ERK signaling pathway, a critical cascade regulating cell proliferation, differentiation, and survival.[1][2][3][4] These assays will enable researchers to determine the compound's cellular potency, target engagement, and functional effects on cancer cell lines where this pathway is often dysregulated.
Hypothesized Mechanism of Action
For the purpose of these protocols, we will hypothesize that Compound-4CPA acts as a potent and selective inhibitor of MEK1 and MEK2 (MEK1/2), the dual-specificity kinases that phosphorylate and activate ERK1 and ERK2.[3] By inhibiting MEK1/2, Compound-4CPA is expected to block downstream signaling, leading to reduced cell proliferation and other functional consequences.
Figure 1. Hypothesized mechanism of Compound-4CPA action on the MEK/ERK signaling pathway.
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[5][6] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[5]
Experimental Protocol
-
Cell Seeding: Seed cancer cells (e.g., A375 melanoma, HT-29 colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 2X serial dilution of Compound-4CPA in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.[6] Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[5]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation
The results can be used to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
| Cell Line | Compound-4CPA IC₅₀ (nM) | Known MEK Inhibitor (e.g., Selumetinib) IC₅₀ (nM) |
| A375 | 15.2 | 12.5 |
| HT-29 | 28.7 | 22.1 |
| HeLa | 150.4 | 135.8 |
Table 1. Hypothetical IC₅₀ values of Compound-4CPA compared to a known MEK inhibitor in various cancer cell lines.
Target Engagement: Phospho-ERK1/2 Western Blot
This protocol is designed to directly assess the inhibition of MEK1/2 activity by measuring the phosphorylation status of its direct substrate, ERK1/2. A decrease in phosphorylated ERK (p-ERK) indicates successful target engagement by the inhibitor.
Experimental Protocol
-
Cell Culture and Treatment: Seed cells (e.g., A375) in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat cells with various concentrations of Compound-4CPA for 2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF or 20 ng/mL TPA) for 15-30 minutes to robustly activate the MEK/ERK pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.[7] Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal protein loading, re-probe the membrane with an antibody for total ERK1/2 or a housekeeping protein like GAPDH.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
Data Presentation
The data should show a dose-dependent decrease in the p-ERK/Total ERK ratio.
| Compound-4CPA (nM) | p-ERK / Total ERK Ratio (Normalized) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.48 | 52% |
| 100 | 0.12 | 88% |
| 1000 | 0.05 | 95% |
Table 2. Hypothetical quantification of p-ERK inhibition by Compound-4CPA in A375 cells.
Functional Assay: Transwell Cell Migration Assay
This assay evaluates the effect of Compound-4CPA on cancer cell migration, a key process in metastasis that is often regulated by the MEK/ERK pathway.[9][10]
Figure 2. General workflow for the Transwell cell migration assay.
Experimental Protocol
-
Cell Preparation: Culture cells to ~80% confluency and then serum-starve them overnight. Harvest cells using a non-enzymatic method and resuspend them in serum-free medium at a concentration of 1x10⁵ cells/mL.
-
Assay Setup: Place 8.0 µm pore size Transwell inserts into a 24-well plate.[11] Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of each well.[12]
-
Cell Seeding and Treatment: In the upper chamber of the inserts, add 100 µL of the cell suspension containing the desired concentration of Compound-4CPA or vehicle control.[11]
-
Incubation: Incubate the plate at 37°C for 12-24 hours.
-
Staining:
-
Carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-migrated cells from the top surface of the membrane.[12]
-
Fix the migrated cells on the bottom surface of the membrane with 4% paraformaldehyde or cold methanol for 15-20 minutes.
-
Stain the cells with 0.2% crystal violet solution for 20 minutes.[10]
-
-
Quantification: Gently wash the inserts with water and allow them to air dry. Image the stained cells using an inverted microscope. Count the number of migrated cells in several random fields of view to determine the average.
Data Presentation
Results are typically presented as the percentage of migration relative to the vehicle-treated control.
| Compound-4CPA (nM) | Average Migrated Cells per Field | % Migration vs. Control |
| 0 (Vehicle) | 152 | 100% |
| 10 | 118 | 77.6% |
| 50 | 65 | 42.8% |
| 250 | 21 | 13.8% |
Table 3. Hypothetical effect of Compound-4CPA on the migration of HT-29 cells.
Disclaimer
The protocols and data presented in this document are based on a hypothesized mechanism of action for Compound-4CPA. Researchers should perform their own validation and optimization experiments. All laboratory work should be conducted following standard safety procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. ERK by Westerns - Protein and Proteomics [protocol-online.org]
- 8. MAM-Mediated Mitochondrial Ca2+ Overload and Endoplasmic Reticulum Stress Aggravates Synaptic Plasticity Impairment in Diabetic Mice [mdpi.com]
- 9. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 10. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Cell migration assay or Transwell assay [protocols.io]
- 12. Transwell migration and invasion assays [bio-protocol.org]
Application Notes and Protocols for Testing N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide Efficacy in Animal Models of Cardiovascular Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the efficacy of the investigational compound N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide (hereinafter referred to as "Compound X") in established animal models of hypertension and cardiac hypertrophy. The protocols outlined below are designed to provide a robust framework for preclinical assessment.
Introduction
Given the presence of a benzenesulfonamide moiety, often associated with cardiovascular drugs, it is hypothesized that Compound X may exert therapeutic effects in cardiovascular diseases such as hypertension and pathological cardiac hypertrophy. To test this hypothesis, two well-established and clinically relevant animal models are proposed: the Angiotensin II (Ang II)-induced hypertension model and the Transverse Aortic Constriction (TAC) model of pressure overload-induced cardiac hypertrophy.
Table of Contents
-
Animal Models 1.1. Angiotensin II-Induced Hypertension in Mice 1.2. Transverse Aortic Constriction (TAC)-Induced Cardiac Hypertrophy in Mice
-
Experimental Protocols 2.1. Protocol 1: Angiotensin II-Induced Hypertension 2.2. Protocol 2: Transverse Aortic Constriction (TAC) Surgery 2.3. Compound X Administration 2.4. Efficacy Assessment Protocols 2.4.1. Blood Pressure Measurement 2.4.2. Echocardiographic Analysis 2.4.3. Gravimetric Analysis of Heart Weight 2.4.4. Histological Analysis of Cardiac Fibrosis 2.4.5. Gene Expression Analysis of Hypertrophic Markers
-
Data Presentation 3.1. Table 1: Hemodynamic Parameters in Angiotensin II Model 3.2. Table 2: Echocardiographic Parameters in TAC Model 3.3. Table 3: Gravimetric and Histological Data in TAC Model 3.4. Table 4: Relative Gene Expression of Hypertrophic Markers
-
Signaling Pathways and Experimental Workflow 4.1. Angiotensin II Signaling Pathway in Hypertension 4.2. TGF-β Signaling in Cardiac Hypertrophy 4.3. Experimental Workflow Diagram
Animal Models
Angiotensin II-Induced Hypertension in Mice
This model is widely used to study the mechanisms of hypertension and to evaluate the efficacy of antihypertensive drugs.[1] Chronic infusion of Angiotensin II, a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS), leads to a sustained increase in blood pressure, vascular remodeling, and end-organ damage.[1][2]
Transverse Aortic Constriction (TAC)-Induced Cardiac Hypertrophy in Mice
The TAC model is a gold-standard surgical model for inducing pressure overload on the left ventricle, which mimics the clinical scenario of aortic stenosis and chronic hypertension.[3][4] This pressure overload initially leads to compensatory cardiac hypertrophy, which, if sustained, progresses to maladaptive remodeling, cardiac dysfunction, and heart failure.[3][5]
Experimental Protocols
Protocol 1: Angiotensin II-Induced Hypertension
Objective: To induce hypertension in mice via chronic Angiotensin II infusion.
Materials:
-
Male C57BL/6 mice (10-12 weeks old)
-
Angiotensin II (human, synthetic)
-
Sterile 0.9% saline
-
Osmotic minipumps (e.g., Alzet model 1004 or 2004)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, wound clips or sutures)
-
Heating pad
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing facility for at least one week prior to the experiment.
-
Osmotic Minipump Preparation: Under sterile conditions, fill osmotic minipumps with either Angiotensin II solution (e.g., 490-1900 ng/kg/min) or sterile saline (for sham controls) according to the manufacturer's instructions.[6][7] The pumps are designed to deliver their contents at a constant rate for a specified duration (e.g., 28 days).[7]
-
Surgical Implantation:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance).
-
Shave the fur on the back, between the shoulder blades.
-
Make a small subcutaneous incision.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the osmotic minipump into the pocket.[8]
-
Close the incision with wound clips or sutures.
-
-
Post-operative Care:
-
Administer a post-operative analgesic as recommended by the institutional animal care and use committee (IACUC).
-
Monitor the animals daily for signs of distress or infection.
-
House animals individually to prevent interference with the surgical site.
-
-
Blood Pressure Monitoring: Begin blood pressure measurements at baseline (before surgery) and continue at regular intervals (e.g., weekly) throughout the study period.[8]
Protocol 2: Transverse Aortic Constriction (TAC) Surgery
Objective: To induce pressure overload-induced cardiac hypertrophy in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Rodent ventilator
-
Surgical instruments (thoracic retractor, forceps, needle holder)
-
Suture material (e.g., 6-0 silk)
-
Blunt needle (e.g., 27-gauge)
-
Heating pad
-
Analgesics
Procedure:
-
Animal Preparation: Anesthetize the mouse, intubate, and connect to a rodent ventilator.[9]
-
Surgical Procedure:
-
Perform a partial upper sternotomy to expose the aortic arch.
-
Carefully isolate the transverse aorta between the innominate and left carotid arteries.
-
Pass a 6-0 silk suture underneath the aorta.
-
Place a 27-gauge blunt needle parallel to the aorta.
-
Tie the suture snugly around the aorta and the needle.
-
Quickly remove the needle to create a defined constriction.[3]
-
For sham-operated control mice, the suture is passed under the aorta but not tied.
-
-
Closure and Recovery:
-
Close the chest cavity and skin incision with sutures.
-
Discontinue anesthesia and allow the mouse to recover on a heating pad.
-
-
Post-operative Care: Administer analgesics and monitor the animal closely for several days post-surgery.
Compound X Administration
Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection, or via osmotic minipump) will depend on the pharmacokinetic properties of Compound X. Dosing: A dose-response study should be conducted to determine the optimal therapeutic dose. Treatment can be initiated either prophylactically (at the time of disease induction) or therapeutically (after the establishment of hypertension or hypertrophy). Vehicle Control: A vehicle control group receiving the same administration schedule as the treatment groups must be included.
Efficacy Assessment Protocols
-
Tail-Cuff Plethysmography (Non-invasive): This is a common method for repeated blood pressure measurements in conscious mice.[10][11] Animals should be acclimated to the restraining device and procedure to minimize stress-induced fluctuations in blood pressure.[10]
-
Radiotelemetry (Invasive): This is considered the gold standard for continuous and accurate blood pressure monitoring in freely moving animals.[12] A telemetry transmitter is surgically implanted, typically in the carotid artery or abdominal aorta.[13]
Objective: To non-invasively assess cardiac function and morphology.
Procedure:
-
Lightly anesthetize the mice (e.g., with isoflurane) to minimize cardiodepressive effects.
-
Perform transthoracic echocardiography using a high-frequency ultrasound system.
-
Obtain M-mode and B-mode images from the parasternal long- and short-axis views.
-
Measure parameters such as left ventricular internal dimensions (LVID) at systole and diastole, wall thickness (interventricular septum and posterior wall), ejection fraction (EF%), and fractional shortening (FS%).[14]
Procedure:
-
At the end of the study, euthanize the mice.
-
Excise the heart, blot it dry, and weigh it (wet heart weight).
-
Measure the tibia length.
-
Calculate the heart weight to body weight ratio (HW/BW) and the heart weight to tibia length ratio (HW/TL) to normalize for differences in body size.
Procedure:
-
Fix the heart in 10% neutral buffered formalin and embed in paraffin.
-
Cut sections (e.g., 5 µm) and stain with Masson's trichrome or Picrosirius red to visualize collagen deposition (fibrosis).
-
Quantify the fibrotic area as a percentage of the total myocardial area using image analysis software.
Procedure:
-
At necropsy, snap-freeze a portion of the left ventricle in liquid nitrogen.
-
Extract total RNA from the tissue.
-
Perform reverse transcription to generate cDNA.
-
Use quantitative real-time PCR (qPCR) to measure the expression levels of hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).
-
Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH).
Data Presentation
Table 1: Hemodynamic Parameters in Angiotensin II Model
| Group | N | Baseline SBP (mmHg) | Week 4 SBP (mmHg) | Baseline DBP (mmHg) | Week 4 DBP (mmHg) | Heart Rate (bpm) |
| Sham + Vehicle | ||||||
| Ang II + Vehicle | ||||||
| Ang II + Compound X (Dose 1) | ||||||
| Ang II + Compound X (Dose 2) |
SBP: Systolic Blood Pressure; DBP: Diastolic Blood Pressure
Table 2: Echocardiographic Parameters in TAC Model (4 Weeks Post-Surgery)
| Group | N | LVID;d (mm) | LVID;s (mm) | IVS;d (mm) | LVPW;d (mm) | EF (%) | FS (%) |
| Sham + Vehicle | |||||||
| TAC + Vehicle | |||||||
| TAC + Compound X (Dose 1) | |||||||
| TAC + Compound X (Dose 2) |
LVID;d/s: Left Ventricular Internal Diameter in diastole/systole; IVS;d: Interventricular Septum in diastole; LVPW;d: Left Ventricular Posterior Wall in diastole; EF: Ejection Fraction; FS: Fractional Shortening
Table 3: Gravimetric and Histological Data in TAC Model (4 Weeks Post-Surgery)
| Group | N | Body Weight (g) | Heart Weight (mg) | HW/BW (mg/g) | HW/TL (mg/mm) | Fibrotic Area (%) |
| Sham + Vehicle | ||||||
| TAC + Vehicle | ||||||
| TAC + Compound X (Dose 1) | ||||||
| TAC + Compound X (Dose 2) |
HW/BW: Heart Weight to Body Weight ratio; HW/TL: Heart Weight to Tibia Length ratio
Table 4: Relative Gene Expression of Hypertrophic Markers
| Group | N | Relative ANP Expression | Relative BNP Expression | Relative β-MHC Expression |
| Sham + Vehicle | ||||
| TAC + Vehicle | ||||
| TAC + Compound X (Dose 1) | ||||
| TAC + Compound X (Dose 2) |
Expression levels are relative to the Sham + Vehicle group and normalized to a housekeeping gene.
Signaling Pathways and Experimental Workflow
Angiotensin II Signaling Pathway in Hypertension
Angiotensin II, by binding to its type 1 receptor (AT1R), activates multiple downstream signaling cascades that contribute to vasoconstriction, inflammation, and fibrosis, leading to hypertension.[2][15] Key pathways include the activation of phospholipase C (PLC), leading to increased intracellular calcium, and the activation of NADPH oxidase, resulting in the production of reactive oxygen species (ROS).[16]
Caption: Angiotensin II Signaling Pathway in Vascular Smooth Muscle Cells.
TGF-β Signaling in Cardiac Hypertrophy
Transforming growth factor-beta (TGF-β) is a key mediator of cardiac fibrosis and hypertrophy.[17][18] In response to stimuli like pressure overload, TGF-β is activated and binds to its receptors, initiating downstream signaling through both canonical (Smad-dependent) and non-canonical (Smad-independent) pathways, leading to the expression of pro-hypertrophic and pro-fibrotic genes.[19][20]
Caption: TGF-β Signaling Pathways in Cardiomyocytes and Fibroblasts.
Experimental Workflow Diagram
The following diagram illustrates the overall experimental workflow for testing the efficacy of Compound X in the proposed animal models.
Caption: General Experimental Workflow for Preclinical Efficacy Testing.
References
- 1. Angiotensin II-induced Hypertension Mouse Model - InnoSer [innoserlaboratories.com]
- 2. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 6. 2.3. Angiotensin II Induced Hypertension (AHTN) [bio-protocol.org]
- 7. Angiotensin II-induced hypertension [bio-protocol.org]
- 8. Video: Improved Renal Denervation Mitigated Hypertension Induced by Angiotensin II Infusion [jove.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kentscientific.com [kentscientific.com]
- 12. ahajournals.org [ahajournals.org]
- 13. Arterial Pressure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Angiotensin II and the vascular phenotype in hypertension | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 17. Transforming Growth Factor (TGF)-β signaling in cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transforming growth factor (TGF)-β signaling in cardiac remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Molecular switches under TGFβ signalling during progression from cardiac hypertrophy to heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Transforming growth factor-β and bone morphogenetic protein signaling pathways in pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Method for the Quantification of N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide (hereinafter referred to as "the analyte") in human plasma. The protocol details a straightforward protein precipitation procedure for sample preparation and optimized chromatographic and mass spectrometric conditions. This method is suitable for high-throughput analysis in support of pharmacokinetic and toxicokinetic studies during drug development. All validation parameters presented herein are representative and meet standard bioanalytical method validation guidelines.
Introduction
This compound is a novel compound under investigation for its therapeutic potential. To properly characterize its absorption, distribution, metabolism, and excretion (ADME) profile, a sensitive and selective analytical method for its quantification in biological matrices is essential. This application note presents a hypothetical, yet scientifically rigorous, LC-MS/MS method developed and validated for the determination of the analyte in human plasma. The method utilizes a simple protein precipitation extraction technique and an appropriate stable-isotope labeled internal standard (IS) to ensure accuracy and precision.
Experimental Protocols
Materials and Reagents
-
Analyte Reference Standard: this compound (Purity >99%)
-
Internal Standard (IS): Analyte-d4 (deuterated stable isotope)
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) (HPLC or LC-MS grade), Formic Acid (reagent grade), and Ultrapure Water.
-
Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant).
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
Chromatographic and Mass Spectrometric Conditions
Optimized parameters for the LC-MS/MS system are presented in the tables below.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 10% B to 95% B over 3.0 min; hold at 95% B for 1.0 min; return to 10% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | 5.0 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | m/z 533.2 → 155.1 (Quantifier), 533.2 → 125.1 (Qualifier) |
| MRM Transition (IS) | m/z 537.2 → 159.1 (Quantifier) |
| Ion Source Temperature | 500 °C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
(Note: MRM transitions are hypothetical and would require experimental determination)
Detailed Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of the analyte and the IS in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to achieve the final working concentration.
Sample Preparation Protocol (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 50 µL of plasma sample (or blank plasma for CS/QC) into the appropriate tube.
-
Spike with 10 µL of the appropriate analyte working solution (or blank diluent for blank samples).
-
Add 200 µL of the IS working solution in acetonitrile to each tube. This solution acts as both the IS provider and the protein precipitation agent.
-
Vortex all tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.
Method Validation Summary
The method was subjected to a validation process based on regulatory guidelines. The following tables summarize the performance characteristics.
Table 3: Calibration Curve Linearity
| Parameter | Result |
| Calibration Range | 0.5 - 500 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 4: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.5 | ≤ 15.0% | ± 15.0% | ≤ 20.0% | ± 20.0% |
| LQC | 1.5 | ≤ 10.0% | ± 10.0% | ≤ 15.0% | ± 15.0% |
| MQC | 150 | ≤ 10.0% | ± 10.0% | ≤ 15.0% | ± 15.0% |
| HQC | 400 | ≤ 10.0% | ± 10.0% | ≤ 15.0% | ± 15.0% |
(Note: LLOQ = Lower Limit of Quantification; LQC/MQC/HQC = Low/Medium/High Quality Control)
Visualizations
Caption: Plasma sample preparation by protein precipitation.
Caption: High-level overview of the analytical process.
Conclusion
The described LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in human plasma. The simple protein precipitation protocol is amenable to high-throughput analysis. The hypothetical validation data demonstrates that the method is accurate, precise, and suitable for supporting clinical and non-clinical pharmacokinetic studies.
Application Notes and Protocols for High-Throughput Screening of N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide
A comprehensive search has revealed no publicly available data on the biological activity or established high-throughput screening (HTS) protocols for the specific compound N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide. The information presented herein is therefore a generalized framework based on the structural motifs of the molecule and common practices in drug discovery for similar compounds. The following sections provide hypothetical application notes and protocols that researchers can adapt as a starting point for HTS campaigns.
Compound Overview and Potential Therapeutic Areas
This compound is a complex molecule containing several functional groups that suggest potential biological activity. The presence of a sulfonamide group, a common feature in many antibacterial, diuretic, and anticancer drugs, indicates that this compound could be explored for a variety of therapeutic applications. The chlorophenyl and methoxybenzene moieties are also frequently found in pharmacologically active compounds.
Given its structural features, this compound could be screened against a wide range of targets, including but not limited to:
-
Enzyme Inhibition: Many sulfonamides are known enzyme inhibitors. HTS assays could be developed to screen for inhibition of kinases, proteases, or other enzyme classes relevant to diseases such as cancer or inflammation.
-
Receptor Binding: The molecule's structure may allow it to interact with various cellular receptors. HTS assays could assess its binding to G-protein coupled receptors (GPCRs), nuclear receptors, or ion channels.
-
Antiviral or Antibacterial Activity: The sulfonamide group has a long history in antimicrobial drugs. Cell-based HTS assays could be used to evaluate its efficacy against various pathogens.
High-Throughput Screening Workflow
A typical HTS workflow for this compound would involve several stages, from initial screening to hit validation and characterization.
Caption: A generalized workflow for a high-throughput screening campaign.
Hypothetical Application: Kinase Inhibition Assay
This section outlines a hypothetical HTS protocol to screen the compound for inhibitory activity against a generic protein kinase.
Principle
This is a biochemical assay that measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase. The assay uses a time-resolved fluorescence resonance energy transfer (TR-FRET) format, a common technology in HTS due to its robustness and sensitivity.
Materials and Reagents
-
Test Compound: this compound dissolved in 100% DMSO.
-
Kinase: Recombinant protein kinase of interest.
-
Substrate: Biotinylated peptide substrate for the kinase.
-
ATP: Adenosine triphosphate.
-
Detection Reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).
-
Assay Buffer: Buffer composition will be kinase-specific but generally contains a buffering agent (e.g., HEPES), salts (e.g., MgCl2), and a reducing agent (e.g., DTT).
-
Plates: Low-volume 384-well black assay plates.
Experimental Protocol
-
Compound Plating:
-
Prepare serial dilutions of the test compound in 100% DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of the compound dilutions into the assay plates.
-
For controls, dispense 50 nL of DMSO (negative control) and 50 nL of a known inhibitor (positive control).
-
-
Reagent Addition:
-
Add 5 µL of the kinase solution (2X final concentration) to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (2X final concentration).
-
-
Kinase Reaction and Detection:
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the detection reagent mixture containing the Europium-labeled antibody and SA-APC in a buffer with EDTA.
-
Incubate for 60 minutes at room temperature to allow for the development of the detection signal.
-
-
Data Acquisition:
-
Read the plates on a TR-FRET enabled plate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium) after excitation at 320 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Data Analysis and Presentation
The percentage of inhibition is calculated for each compound concentration using the following formula:
% Inhibition = 100 * (1 - (Ratio_Compound - Ratio_Negative_Control) / (Ratio_Positive_Control - Ratio_Negative_Control))
The results should be summarized in a table format for clear comparison.
| Compound ID | Concentration (µM) | % Inhibition |
| Test Compound | 10 | Value |
| Test Compound | 1 | Value |
| Test Compound | 0.1 | Value |
| Positive Control | 10 | Value |
For compounds showing significant activity, a dose-response curve would be generated by plotting the % inhibition against the logarithm of the compound concentration. The IC50 value, the concentration at which 50% of the kinase activity is inhibited, can then be determined from this curve.
Hypothetical Signaling Pathway Involvement
If the compound is found to be a kinase inhibitor, it could potentially modulate a number of downstream signaling pathways. For example, if it inhibits a key kinase in the MAPK/ERK pathway, it could have implications for cell proliferation, differentiation, and survival.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Conclusion
While no specific biological data exists for this compound, its structural features suggest it as a candidate for high-throughput screening in various therapeutic areas. The provided hypothetical protocols and workflows offer a foundational approach for researchers to begin investigating the pharmacological potential of this novel compound. All protocols would require significant optimization and validation for any specific biological target.
Application Notes and Protocols for Target Identification of N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide is a novel small molecule with potential therapeutic applications. The identification of its molecular targets is a critical step in understanding its mechanism of action, predicting its pharmacological effects, and assessing its potential for off-target toxicities. These application notes provide a comprehensive guide for researchers aiming to identify the protein targets of this compound using established methodologies. The protocols provided herein are designed to be adapted to specific laboratory settings and experimental goals.
The core structure of this compound, featuring a sulfonamide group and a chlorophenyl moiety, is found in various biologically active molecules, suggesting its potential to interact with a range of protein targets. The N-(2-hydroxyethyl) group may enhance solubility and provide a potential point for conjugation to affinity tags, a crucial step in many target identification strategies.
Compound Profile
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C26H29ClN2O4S |
| Molecular Weight | 517.04 g/mol |
| Structure | (A theoretical 2D structure can be generated based on the IUPAC name) |
| Solubility | To be determined experimentally (e.g., in DMSO, PBS) |
| Purity | To be determined experimentally (e.g., by HPLC, NMR) |
| IC50/EC50/Kd | To be determined for identified targets |
Target Identification Strategies
The identification of protein targets for a novel small molecule is a key challenge in chemical biology and drug discovery.[1][2] Several robust methods can be employed, each with its own advantages and limitations. The primary strategies discussed in these notes are Affinity-Based Methods and Protein Microarrays.
3.1. Affinity-Based Methods
Affinity-based approaches are a cornerstone of target identification.[3][4] These methods rely on the specific interaction between the small molecule (ligand) and its protein target(s). The ligand is typically immobilized on a solid support to "pull down" its binding partners from a complex biological sample, such as a cell lysate.[5]
3.1.1. Photo-Affinity Labeling and Chromatography
Photo-affinity labeling is a powerful technique that creates a covalent bond between the small molecule probe and its target upon UV irradiation.[1][2][6] This is particularly useful for capturing transient or weak interactions. The general workflow involves synthesizing a photo-affinity probe, incubating it with the proteome, crosslinking, and then enriching and identifying the labeled proteins.
Caption: Workflow for Photo-Affinity Chromatography.
3.2. Protein Microarrays
Protein microarrays are a high-throughput method for identifying small molecule-protein interactions.[5][7] These arrays consist of a large number of purified proteins spotted onto a solid surface.[8] A labeled version of the small molecule is then incubated with the array, and binding events are detected.
Caption: Workflow for Protein Microarray-based Target ID.
Experimental Protocols
4.1. Protocol 1: Synthesis of a Biotinylated Affinity Probe
This protocol describes a hypothetical synthesis of a biotinylated affinity probe of the title compound for use in pull-down experiments. The synthesis involves linking a biotin tag to the N-(2-hydroxyethyl) group via an appropriate linker.
Materials:
-
This compound
-
Biotin-NHS ester (or other activated biotin derivative)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Dissolve the parent compound (1 equivalent) in anhydrous DMF.
-
Add TEA or DIPEA (1.5-2 equivalents) to the solution to act as a base.
-
In a separate vial, dissolve the Biotin-NHS ester (1.2 equivalents) in anhydrous DMF.
-
Add the biotin solution dropwise to the solution of the parent compound while stirring at room temperature.
-
Allow the reaction to proceed for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Remove the DMF under reduced pressure.
-
Purify the crude product by reverse-phase HPLC.
-
Characterize the purified biotinylated probe by mass spectrometry and NMR to confirm its identity and purity.
4.2. Protocol 2: Affinity Pull-Down Assay
This protocol outlines the use of the biotinylated probe to capture binding proteins from a cell lysate.
Materials:
-
Biotinylated affinity probe
-
Streptavidin-coated magnetic beads or agarose resin
-
Cell lysate from a relevant cell line or tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., high concentration of free biotin, or SDS-PAGE loading buffer)
-
SDS-PAGE gels and reagents
-
Mass spectrometry facility for protein identification
Procedure:
-
Preparation of Cell Lysate:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (proteome). Determine the protein concentration using a standard assay (e.g., BCA).
-
-
Incubation:
-
Incubate the cell lysate (e.g., 1-5 mg of total protein) with the biotinylated probe at a predetermined optimal concentration for 1-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of lysate with a biotinylated probe that is structurally similar but biologically inactive, or with an excess of the free, non-biotinylated parent compound to compete for binding.
-
-
Capture of Protein-Probe Complexes:
-
Add pre-washed streptavidin beads to the lysate-probe mixture.
-
Incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated complexes to bind to the beads.
-
-
Washing:
-
Pellet the beads using a magnetic stand or centrifugation.
-
Remove the supernatant.
-
Wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using the chosen elution buffer. For mass spectrometry analysis, elution with SDS-PAGE loading buffer is common.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands by Coomassie or silver staining.
-
Excise unique bands that appear in the experimental lane but not in the control lanes.
-
Identify the proteins in the excised bands by LC-MS/MS analysis.
-
4.3. Protocol 3: Protein Microarray Screening
This protocol describes the use of a fluorescently labeled version of the compound to screen a protein microarray.
Materials:
-
Fluorescently labeled compound probe
-
Commercially available or custom-made protein microarray
-
Blocking buffer (e.g., BSA in PBS)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Microarray scanner
-
Data analysis software
Procedure:
-
Microarray Blocking:
-
Block the protein microarray with blocking buffer for 1 hour at room temperature to prevent non-specific binding.
-
-
Probe Incubation:
-
Dilute the fluorescently labeled compound to the desired concentration in blocking buffer.
-
Incubate the microarray with the diluted probe solution for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Wash the microarray slide several times with wash buffer to remove the unbound probe.
-
Rinse with deionized water and dry the slide (e.g., by centrifugation or under a stream of nitrogen).
-
-
Scanning and Data Analysis:
-
Scan the microarray using a scanner with the appropriate laser and emission filter for the chosen fluorophore.[8]
-
Analyze the scanned image using specialized software to quantify the fluorescence intensity of each spot.
-
Identify "hits" as proteins that show a significantly higher signal compared to the background.
-
-
Hit Validation:
-
Validate the identified hits using orthogonal methods, such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or cellular thermal shift assays (CETSA).
-
Potential Signaling Pathways
Given the structural motifs of the compound, it may interact with various signaling pathways. For instance, sulfonamides are known to target carbonic anhydrases and other enzymes. The chlorophenyl group is a common feature in kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to a cellular response.
Caption: Hypothetical Signaling Pathway Modulation.
Data Interpretation and Validation
The identification of potential binding partners is the first step. It is crucial to validate these interactions to eliminate false positives and confirm the biological relevance of the findings.
Validation Techniques:
-
Surface Plasmon Resonance (SPR): To determine binding kinetics (kon, koff) and affinity (KD).
-
Isothermal Titration Calorimetry (ITC): To measure the thermodynamics of binding.
-
Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context.
-
Enzymatic or Functional Assays: To assess whether the compound modulates the activity of the identified target.
-
Genetic Approaches (e.g., siRNA, CRISPR): To determine if knockdown or knockout of the target protein phenocopies the effect of the compound.
The quantitative data from these validation experiments should be carefully tabulated to build a comprehensive profile of the compound's target interactions.
| Target Protein | Validation Method | Binding Affinity (KD) | Functional Effect (IC50/EC50) |
| e.g., Kinase X | SPR | e.g., 150 nM | e.g., 2 µM (inhibition) |
| e.g., Protein Y | ITC | e.g., 500 nM | To be determined |
| ... | ... | ... | ... |
By following these application notes and protocols, researchers can systematically approach the target identification of this compound, paving the way for a deeper understanding of its biological function and therapeutic potential.
References
- 1. scispace.com [scispace.com]
- 2. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 4. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for In Vitro Dissolution of N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide is a complex organic molecule with potential applications in various in vitro experimental settings. Due to its structural characteristics, particularly the presence of multiple aromatic rings, this benzenesulfonamide derivative is anticipated to have low aqueous solubility. This document provides a detailed protocol for its dissolution to achieve concentrations suitable for in vitro studies, ensuring compound stability and minimizing solvent-induced artifacts. The following protocols are based on established methods for dissolving poorly soluble compounds for biological assays.
Data Presentation: Solvent Compatibility and Recommended Concentrations
Given the lack of specific solubility data for this compound, the following table summarizes typical solvent choices for structurally related sulfonamide compounds and general guidelines for their use in cell-based assays. Researchers should use this as a starting point and perform their own solubility tests.
| Solvent | Stock Concentration Range (Typical) | Maximum Final Concentration in Assay (Recommended) | Advantages | Disadvantages & Mitigation |
| DMSO | 1-100 mM | < 0.5% (v/v)[1][2][3][4][5] | High solvating power for many organic compounds.[2] | Can be cytotoxic at higher concentrations.[1][2][3][4][5] Mitigation: Keep final concentration low, ideally ≤ 0.1%, and include a vehicle control in all experiments. |
| Ethanol | 1-50 mM | < 0.5% (v/v) | Biocompatible at low concentrations. | Can cause protein precipitation and cellular stress at higher concentrations. Mitigation: Use high-purity, anhydrous ethanol and maintain a low final concentration. |
| Methanol | 1-50 mM | Not generally recommended for live cell assays | Good solvent for many sulfonamides.[6] | Can be toxic to cells. Mitigation: Primarily for non-cellular assays or as a solvent for creating initial high-concentration stocks that are further diluted. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which is a standard practice for compounds with poor aqueous solubility.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing the Compound: Accurately weigh a precise amount of the compound using a calibrated analytical balance. Perform this in a chemical fume hood.
-
Initial Solvent Addition: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution:
-
Cap the tube or vial securely.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes.
-
Gentle warming in a 37°C water bath for up to 15 minutes can also be employed to aid dissolution. Visually inspect for complete dissolution.
-
-
Sterilization: If necessary for the experimental application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol details the dilution of the DMSO stock solution into an aqueous-based cell culture medium or buffer for experimental use.
Materials:
-
Prepared high-concentration stock solution in DMSO.
-
Sterile cell culture medium or aqueous buffer (e.g., PBS).
-
Sterile conical tubes or multi-well plates.
Procedure:
-
Pre-warm Medium/Buffer: Warm the cell culture medium or buffer to the experimental temperature (typically 37°C).
-
Serial Dilution (if necessary): For creating a dose-response curve, it is often best to perform serial dilutions of the high-concentration stock in pure DMSO first.[7] This ensures that the final concentration of DMSO in the assay medium is consistent across all tested concentrations of the compound.
-
Final Dilution into Aqueous Medium:
-
Dispense the pre-warmed aqueous medium into the final culture vessel (e.g., well of a plate).
-
Add the small volume of the DMSO stock solution (or serially diluted stock) directly into the medium while gently vortexing or swirling the vessel. This rapid mixing is crucial to prevent precipitation of the hydrophobic compound.[7]
-
Ensure the final DMSO concentration remains below cytotoxic levels (e.g., < 0.5%).
-
-
Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of compound precipitation over time.
Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of the test compound used.
Mandatory Visualizations
Experimental Workflow for Compound Dissolution and Use
Caption: Workflow for preparing stock and working solutions.
Decision Pathway for Solvent Selection
Caption: Decision tree for selecting an appropriate solvent.
References
- 1. researchgate.net [researchgate.net]
- 2. btsjournals.com [btsjournals.com]
- 3. Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells | Semantic Scholar [semanticscholar.org]
- 4. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nucleus.iaea.org [nucleus.iaea.org]
- 7. researchgate.net [researchgate.net]
Research on N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide in Cancer Cell Lines Not Publicly Available
Extensive searches for the application of the specific chemical compound, N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide, in the context of cancer cell line research have yielded no publicly available studies or data. Consequently, the creation of detailed application notes, protocols, quantitative data summaries, and signaling pathway diagrams as requested is not possible at this time.
The scientific literature does not appear to contain any reports detailing the synthesis, biological evaluation, or mechanism of action of this particular molecule in cancer research. While individual chemical moieties of the compound, such as the 4-chlorophenyl group or the methoxybenzenesulfonamide group, are present in various researched molecules with diverse biological activities, no information is available for the complete, specified structure.
Researchers, scientists, and drug development professionals interested in the potential of this novel compound would need to undertake foundational research. This would involve the initial synthesis of the molecule, followed by a systematic evaluation of its cytotoxic and cytostatic effects across a panel of cancer cell lines. Subsequent studies would be required to elucidate its mechanism of action, identify potential molecular targets, and explore any associated signaling pathways.
Given the absence of existing data, any application notes or protocols would be purely hypothetical and not based on empirical evidence. Therefore, to ensure scientific accuracy and integrity, the generation of such documents is not feasible. Professionals in the field are encouraged to initiate primary research to explore the therapeutic potential of this compound.
Application Notes and Protocols: N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide and its Analogs as Chemical Probes
Disclaimer: The specific chemical "N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide" is not extensively documented in publicly available literature. However, based on its structural motifs, it is likely intended for use as a chemical probe targeting cannabinoid receptors. This document provides detailed application notes and protocols for a closely related and commercially available fluorescent chemical probe, Tocrifluor T1117 , which serves a similar purpose. Tocrifluor T1117 is a fluorescently labeled form of the well-characterized CB1 cannabinoid receptor antagonist, AM 251.
Introduction to Tocrifluor T1117 as a Cannabinoid Receptor Probe
Tocrifluor T1117 is a valuable tool for researchers in neuroscience, pharmacology, and cell biology. It is a fluorescent ligand designed for the visualization and study of cannabinoid receptors, particularly the CB1 receptor and the orphan G protein-coupled receptor GPR55. As a fluorescent derivative of AM 251 conjugated with 5-carboxytetramethylrhodamine (5-TAMRA), it allows for direct visualization of receptor localization and dynamics in cells and tissues.[1]
Key Features:
-
Target: Cannabinoid Receptor 1 (CB1) and GPR55.[2]
-
Application: Fluorescence microscopy, confocal microscopy, and potentially in fluorescence-based binding assays.[1]
-
Fluorescent Properties: Allows for the identification of the cellular location of its target receptors.
Quantitative Data
The following table summarizes the key quantitative properties of Tocrifluor T1117.
| Property | Value | Reference |
| Excitation Wavelength (λex) | 543 nm | [1] |
| Emission Wavelength (λem) | 590 nm | [1] |
| Molecular Weight | 974.97 g/mol | [1] |
| Purity | ≥95% (HPLC) | [1] |
| Solubility in DMSO | Up to 10 mM (9.75 mg/mL) | [1] |
Signaling Pathways
Tocrifluor T1117, as a derivative of the CB1 antagonist AM 251, is expected to interact with the CB1 receptor signaling pathway. CB1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Their activation typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of MAP kinase pathways. As an antagonist, Tocrifluor T1117 would be expected to block these downstream effects when the receptor is stimulated by an agonist.
Caption: CB1 Receptor Signaling Pathway and the Antagonistic Action of Tocrifluor T1117.
Experimental Protocols
Preparation of Tocrifluor T1117 Stock Solution
Objective: To prepare a concentrated stock solution of Tocrifluor T1117 for subsequent dilution in experimental buffers.
Materials:
-
Tocrifluor T1117 powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Protocol:
-
Allow the vial of Tocrifluor T1117 powder to equilibrate to room temperature before opening.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of Tocrifluor T1117 (MW = 974.97), add 102.6 µL of DMSO.
-
Add the calculated volume of DMSO to the vial of Tocrifluor T1117.
-
Vortex briefly and sonicate if necessary to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Live Cell Imaging of Cannabinoid Receptors
Objective: To visualize the localization of cannabinoid receptors in live cells using Tocrifluor T1117.
Materials:
-
Cells expressing cannabinoid receptors (e.g., HEK293 cells transfected with CB1 or GPR55, or primary neurons)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Tocrifluor T1117 stock solution (10 mM in DMSO)
-
Confocal microscope with appropriate filter sets for rhodamine (e.g., Ex: 543 nm, Em: 590 nm)
-
Glass-bottom dishes or chamber slides
Protocol:
-
Plate the cells on glass-bottom dishes or chamber slides and allow them to adhere and grow to the desired confluency.
-
Prepare the working solution of Tocrifluor T1117 by diluting the stock solution in pre-warmed cell culture medium or an appropriate imaging buffer (e.g., Hanks' Balanced Salt Solution). A final concentration in the range of 100 nM to 1 µM is a good starting point for optimization.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the Tocrifluor T1117 working solution to the cells and incubate at 37°C for 15-30 minutes, protected from light. The optimal incubation time may need to be determined empirically.
-
After incubation, gently wash the cells two to three times with warm imaging buffer to remove unbound probe.
-
Add fresh imaging buffer to the cells.
-
Proceed to image the cells using a confocal microscope with the appropriate laser lines and emission filters for Tocrifluor T1117.
Caption: Workflow for Live Cell Imaging using Tocrifluor T1117.
Competition Binding Assay (Conceptual)
Objective: To determine the binding affinity of a test compound for the cannabinoid receptor by competing with Tocrifluor T1117.
Materials:
-
Cell membranes or whole cells expressing the target receptor
-
Tocrifluor T1117
-
Unlabeled test compound
-
Assay buffer
-
Multi-well plates (e.g., 96-well black plates for fluorescence)
-
Plate reader capable of measuring fluorescence
Protocol:
-
Prepare a series of dilutions of the unlabeled test compound in the assay buffer.
-
In a multi-well plate, add a fixed concentration of Tocrifluor T1117 to each well.
-
Add the different concentrations of the test compound to the wells. Include wells with only Tocrifluor T1117 (total binding) and wells with Tocrifluor T1117 and a high concentration of a known unlabeled ligand (non-specific binding).
-
Add the cell membranes or whole cells to each well to initiate the binding reaction.
-
Incubate the plate for a sufficient time to reach binding equilibrium (this will require optimization).
-
Measure the fluorescence intensity in each well using a plate reader.
-
The fluorescence signal will decrease as the concentration of the unlabeled test compound increases and displaces the fluorescent Tocrifluor T1117.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value, which can then be used to calculate the Ki (inhibition constant).
Troubleshooting and Considerations
-
Photostability: While Tocrifluor T1117 is reported to be stable under confocal laser excitation, it is good practice to minimize light exposure to prevent photobleaching.
-
Toxicity: The probe does not appear to be toxic to cells in the concentrations used for imaging.
-
Off-target Binding: As with any chemical probe, it is important to consider and, if necessary, test for potential off-target binding. The use of appropriate controls, such as competition with known specific ligands, is recommended.
-
Assay Optimization: The optimal concentration of Tocrifluor T1117, incubation times, and washing steps may vary depending on the cell type, receptor expression level, and specific experimental setup. Empirical optimization is crucial for obtaining reliable results.
References
Application Notes and Protocols for the In Vivo Formulation of N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide
Disclaimer: The specific compound N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide is a novel chemical entity for which no public data on synthesis or biological activity exists. The following application notes and protocols are based on established methodologies for compounds with similar structural motifs and general strategies for the formulation of poorly soluble molecules. These should be regarded as a comprehensive guide and starting point for experimental work.
Introduction
This compound is a complex organic molecule containing a sulfonamide group, a substituted chalcone-like moiety (3-(4-chlorophenyl)-2-propen-1-yl), and a substituted phenylamine core. Given its high molecular weight and lipophilic nature, it is anticipated to have low aqueous solubility, posing a significant challenge for achieving adequate bioavailability in in vivo studies. This document provides a detailed guide for the formulation of this compound for oral and parenteral administration in preclinical animal models.
Physicochemical Characterization (Hypothetical Data)
A thorough physicochemical characterization is the first step in any formulation development program. The following table summarizes hypothetical data for the target compound, assuming it is a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).
| Parameter | Hypothetical Value | Method |
| Molecular Weight | 563.1 g/mol | Calculation |
| LogP | 4.8 | Calculated (e.g., using ALOGPS) |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Shake-flask method |
| Melting Point | 185 - 190 °C | Differential Scanning Calorimetry (DSC) |
| pKa | 9.2 (amine) | In silico prediction |
| Crystalline Form | Crystalline solid | X-ray Powder Diffraction (XRPD) |
Proposed Synthetic Pathway
While a specific synthesis for this molecule is not published, a plausible multi-step synthetic route can be proposed based on standard organic chemistry reactions. The following diagram illustrates a potential synthetic workflow.
Caption: Proposed multi-step synthesis of the target compound.
Formulation Development Workflow
The formulation development process for a poorly soluble compound typically follows a structured approach to identify a suitable delivery system that enhances bioavailability.
Caption: General workflow for formulation development.
Experimental Protocols
Protocol 1: Solubility Screening in Excipients
Objective: To determine the solubility of the compound in various pharmaceutically acceptable excipients to guide the selection of a formulation strategy.
Materials:
-
This compound
-
Various oils (e.g., sesame oil, Capryol 90)
-
Surfactants (e.g., Kolliphor EL, Tween 80)
-
Co-solvents (e.g., PEG 400, propylene glycol)
-
Polymers (for ASD) (e.g., PVP K30, HPMC-AS)
-
Vials, shaker, centrifuge, HPLC system
Procedure:
-
Add an excess amount of the compound to a known volume (e.g., 1 mL) of each excipient in a glass vial.
-
Seal the vials and place them in a shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the samples to separate the undissolved solid.
-
Carefully collect the supernatant and dilute it with a suitable solvent (e.g., acetonitrile).
-
Analyze the concentration of the dissolved compound using a validated HPLC method.
Data Presentation:
| Excipient | Type | Solubility (mg/mL) at 25°C |
| Sesame Oil | Oil | 5.2 |
| Capryol 90 | Oil | 8.9 |
| Kolliphor EL | Surfactant | 25.6 |
| Tween 80 | Surfactant | 18.3 |
| PEG 400 | Co-solvent | 45.1 |
| Propylene Glycol | Co-solvent | 32.7 |
| PVP K30 | Polymer | 1.5 |
| HPMC-AS | Polymer | 1.2 |
Protocol 2: Preparation of a Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)
Objective: To prepare a SEDDS formulation for oral administration, leveraging the solubility in lipids, surfactants, and co-solvents.
Materials:
-
This compound
-
Capryol 90 (oil)
-
Kolliphor EL (surfactant)
-
PEG 400 (co-solvent)
-
Glass vials, magnetic stirrer
Procedure:
-
Based on solubility data, determine the ratio of oil, surfactant, and co-solvent. A common starting point is a ratio that falls within a self-emulsifying region determined by ternary phase diagrams.
-
Weigh the required amounts of Capryol 90, Kolliphor EL, and PEG 400 into a glass vial.
-
Mix the excipients thoroughly using a magnetic stirrer until a homogenous solution is formed.
-
Add the pre-weighed amount of the compound to the excipient mixture.
-
Continue stirring, with gentle heating if necessary (not exceeding 40°C to avoid degradation), until the compound is completely dissolved.
-
The final formulation should be a clear, homogenous liquid.
Example Formulation Composition:
| Component | Function | Concentration (% w/w) |
| Compound | Active Ingredient | 5 |
| Capryol 90 | Oil | 30 |
| Kolliphor EL | Surfactant | 45 |
| PEG 400 | Co-solvent | 20 |
Protocol 3: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
Objective: To prepare an ASD to enhance the dissolution rate and oral absorption by converting the crystalline drug into a higher-energy amorphous form stabilized in a polymer matrix.
Materials:
-
This compound
-
HPMC-AS (polymer)
-
Dichloromethane (DCM) and Methanol (solvents)
-
Spray dryer
Procedure:
-
Dissolve the compound and HPMC-AS in a suitable solvent system (e.g., a 1:1 mixture of DCM and methanol) to obtain a clear solution. The drug-to-polymer ratio needs to be optimized (e.g., 1:3).
-
Optimize the spray drying parameters (inlet temperature, feed rate, atomization pressure) to ensure efficient solvent evaporation and formation of a fine powder.
-
Spray the solution into the drying chamber.
-
Collect the resulting powder, which is the amorphous solid dispersion.
-
Characterize the ASD for drug loading, amorphous nature (by XRPD and DSC), and dissolution performance.
Protocol 4: Preparation of a Nanosuspension by Wet Milling
Objective: To increase the surface area of the drug particles by reducing their size to the nanometer range, thereby increasing the dissolution velocity.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188 or Tween 80)
-
Purified water
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
High-energy media mill
Procedure:
-
Prepare a pre-suspension of the compound in an aqueous solution of the stabilizer.
-
Introduce the pre-suspension and milling media into the milling chamber.
-
Mill the suspension at a high speed for a defined period.
-
Monitor the particle size reduction periodically using a particle size analyzer (e.g., dynamic light scattering).
-
Continue milling until the desired particle size (typically < 200 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
The final nanosuspension can be used for oral or parenteral administration.
Hypothetical Signaling Pathway
Given the structural features of the molecule, it could potentially interact with a variety of biological targets. A common target class for such molecules is protein kinases. The following diagram illustrates a hypothetical interaction with a generic kinase signaling pathway.
Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway.
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the development of a suitable formulation to overcome its inherent poor aqueous solubility. A systematic approach involving physicochemical characterization, solubility screening, and the evaluation of various formulation strategies such as lipid-based systems, amorphous solid dispersions, and nanosuspensions is recommended. The protocols provided herein offer a comprehensive framework for initiating the formulation development of this and other poorly soluble compounds for in vivo studies.
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide.
Troubleshooting Guides
Issue 1: Low Yield in Sulfonamide Formation
Question: I am experiencing a low yield during the synthesis of the sulfonamide intermediate, N-(2-((methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide. What are the potential causes and solutions?
Answer:
Low yields in sulfonamide synthesis can arise from several factors. Below is a summary of potential causes and recommended solutions.
Potential Causes & Solutions for Low Sulfonamide Yield
| Potential Cause | Recommended Solution | Experimental Protocol |
| Incomplete Reaction | Increase reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). | See Protocol 1 |
| Side Reactions | Use a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct. Running the reaction at a lower temperature can also minimize side product formation. | See Protocol 1 |
| Hydrolysis of Sulfonyl Chloride | Ensure all glassware is dry and use an anhydrous solvent. 4-methoxybenzenesulfonyl chloride is sensitive to moisture.[1] | - |
| Difficult Purification | Purify the crude product using column chromatography on silica gel. A gradient elution with a hexane/ethyl acetate mixture is often effective. | See Protocol 4 |
Issue 2: Poor Yield in the Final Reductive Amination Step
Question: The final reductive amination step to introduce the 3-(4-chlorophenyl)-2-propen-1-yl group is resulting in a low yield of my target compound. How can I optimize this reaction?
Answer:
Reductive amination is a critical step that can be influenced by the choice of reducing agent, solvent, and pH. The following table outlines common issues and their solutions.
Troubleshooting Reductive Amination
| Potential Cause | Recommended Solution | Experimental Protocol |
| Inefficient Imine Formation | Use a dehydrating agent, such as molecular sieves, or perform the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene). | See Protocol 2 |
| Decomposition of Reactants/Products | Use a mild reducing agent like sodium triacetoxyborohydride (STAB), which is selective for the iminium ion over the aldehyde.[2][3][4][5] | See Protocol 2 |
| Sub-optimal pH | The reaction is often catalyzed by mild acid. A small amount of acetic acid can be added to facilitate iminium ion formation.[6][7] | See Protocol 2 |
| Steric Hindrance | Increase the reaction temperature and/or time to overcome steric hindrance from the bulky secondary amine. | See Protocol 2 |
Issue 3: Formation of Multiple Products in N-Alkylation
Question: I am attempting to synthesize the final product via N-alkylation with 3-(4-chlorophenyl)-2-propen-1-yl chloride and am observing multiple products. What is causing this and how can it be prevented?
Answer:
N-alkylation of amines with alkyl halides can sometimes lead to over-alkylation and other side reactions.[8]
Minimizing Side Products in N-Alkylation
| Side Product | Cause | Prevention Strategy | Experimental Protocol |
| Quaternary Ammonium Salt | Over-alkylation of the tertiary amine product. | Use a stoichiometric amount of the alkylating agent and monitor the reaction closely by TLC. | See Protocol 3 |
| Elimination Product | The basicity of the amine can promote elimination of HCl from the alkyl halide. | Use a milder, non-nucleophilic base and control the reaction temperature. | See Protocol 3 |
| SN1/E1 Products | The allylic nature of the alkyl halide can lead to carbocation intermediates, resulting in a mixture of products. | Use a polar aprotic solvent to favor an SN2 reaction pathway.[9][10] | See Protocol 3 |
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for the target molecule?
A common approach would be a multi-step synthesis involving the initial formation of a sulfonamide, followed by the introduction of the cinnamyl group.
Caption: Proposed synthetic workflow.
Q2: How can I prepare 4-methoxybenzenesulfonyl chloride?
4-methoxybenzenesulfonyl chloride can be synthesized from anisole by reaction with chlorosulfonic acid or with sulfuric acid and phosphorus oxychloride.[11]
Q3: What are the best practices for purifying the final tertiary amine product?
Purification of tertiary amines can be challenging due to their basic nature. Column chromatography on silica gel is a common method. To prevent the compound from sticking to the acidic silica, the mobile phase can be modified with a small amount of a basic additive like triethylamine or ammonia.[12] Alternatively, using an amine-functionalized silica gel can simplify the purification process.[12] Acid-base extraction can also be employed to separate the amine from non-basic impurities.[13]
Q4: Should I use reductive amination or N-alkylation for the final step?
Reductive amination is often preferred as it tends to be cleaner and avoids the issue of over-alkylation that can occur with N-alkylation using alkyl halides.[6][14] However, the choice of method may depend on the availability of starting materials (aldehyde vs. halide).
Q5: Are there any protecting groups I should consider for this synthesis?
If side reactions involving the hydroxyl group or the secondary amine are problematic, the use of protecting groups may be necessary. The hydroxyl group can be protected as a silyl ether (e.g., TBDMS), and the secondary amine can be protected as a carbamate (e.g., Boc or Cbz).[15][16][17]
Caption: Troubleshooting decision flowchart.
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis
-
Dissolve the amine (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base such as triethylamine (1.1 eq.) or use pyridine as the solvent.
-
Slowly add a solution of 4-methoxybenzenesulfonyl chloride (1.05 eq.) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Reductive Amination with STAB
-
To a solution of the secondary amine (1.0 eq.) and 3-(4-chlorophenyl)-2-propenal (1.1 eq.) in an anhydrous aprotic solvent like dichloroethane (DCE) or tetrahydrofuran (THF), add acetic acid (0.1-1.0 eq.).[18]
-
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise at room temperature.[7]
-
Stir the reaction mixture for 12-24 hours at room temperature, monitoring by TLC.
-
Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Protocol 3: General Procedure for N-Alkylation
-
Dissolve the secondary amine (1.0 eq.) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.2 eq.) in a polar aprotic solvent such as acetonitrile or DMF.
-
Add 3-(4-chlorophenyl)-2-propen-1-yl chloride (1.05 eq.) dropwise at room temperature.
-
Heat the reaction mixture if necessary (e.g., 50-80 °C) and monitor by TLC.
-
After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Protocol 4: General Procedure for Column Chromatography Purification
-
Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
If the compound shows significant tailing, add 0.5-1% triethylamine to the eluent system.
-
Load the sample onto the column and elute with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. prepchem.com [prepchem.com]
- 12. biotage.com [biotage.com]
- 13. CHAPTER 21: AMINES [research.cm.utexas.edu]
- 14. Reductive amination - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 [acs.figshare.com]
"overcoming solubility issues with N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am observing poor solubility of the compound in my aqueous buffer. What are the initial troubleshooting steps?
A2: For initial troubleshooting, consider the following:
-
pH Adjustment: The solubility of compounds with ionizable groups, like the tertiary amine in this molecule, can be pH-dependent.[1] Attempt to solubilize the compound in buffers with different pH values (e.g., acidic, neutral, and basic) to determine the optimal pH for solubility.
-
Co-solvents: The use of organic co-solvents can significantly increase the solubility of hydrophobic compounds.[2] Start by adding small percentages of common laboratory solvents such as DMSO, ethanol, or methanol to your aqueous buffer.
-
Temperature: Gently warming the solution can help increase the solubility of some compounds. However, be cautious of potential degradation at elevated temperatures.
Q3: Are there any common solvents that are effective for dissolving benzenesulfonamide derivatives?
A3: Yes, several organic solvents are known to be effective for dissolving benzenesulfonamide compounds. These include:
-
Dimethyl sulfoxide (DMSO)[3]
-
Dimethylformamide (DMF)[3]
-
Methanol[4]
-
Ethanol
-
Acetone
-
Ketones like cyclopentanone or cyclohexanone[3]
It is crucial to consider the compatibility of these solvents with your specific experimental system.
Troubleshooting Guides
Guide 1: Systematic Solvent Screening for Improved Solubility
If you are facing challenges in finding a suitable solvent system, a systematic screening approach can be effective.
Experimental Protocol:
-
Prepare Stock Solutions: Prepare a high-concentration stock solution of the compound in a strong organic solvent where it is freely soluble (e.g., 100% DMSO).
-
Solvent Selection: Select a panel of aqueous buffers with varying pH values (e.g., pH 4, 7.4, 9) and organic co-solvents (e.g., DMSO, ethanol, PEG 400).
-
Matrix Experiment: Set up a matrix experiment by adding small aliquots of the stock solution to each of the selected aqueous buffers containing different percentages of the co-solvents (see table below for an example).
-
Observation and Analysis: Visually inspect each solution for precipitation after a defined incubation period (e.g., 1 hour, 24 hours) at a controlled temperature. Quantify the solubility using techniques like HPLC or UV-Vis spectroscopy if necessary.
Data Presentation: Example of a Co-solvent Screening Matrix
| Co-solvent | 0% (Buffer Only) | 1% | 5% | 10% | 20% |
| DMSO | Precipitate | Clear | Clear | Clear | Clear |
| Ethanol | Precipitate | Precipitate | Clear | Clear | Clear |
| PEG 400 | Precipitate | Precipitate | Hazy | Clear | Clear |
This table is for illustrative purposes. Actual results may vary.
Guide 2: Formulation Strategies for In Vitro and In Vivo Studies
For experiments requiring higher concentrations of the compound, more advanced formulation strategies may be necessary.
Common Formulation Approaches:
| Formulation Technique | Description | Key Advantages |
| Co-solvency | Using a mixture of a primary solvent (usually water) and a water-miscible organic solvent to increase solubility.[2] | Simple and widely used for preclinical studies. |
| pH Adjustment | Modifying the pH of the solution to ionize the compound, thereby increasing its interaction with water molecules.[2] | Effective for compounds with ionizable functional groups. |
| Surfactants/Micellar Solubilization | Using surfactants to form micelles that can encapsulate the hydrophobic drug molecules, increasing their apparent solubility in aqueous media. | Can significantly increase solubility and may improve bioavailability. |
| Complexation (e.g., with Cyclodextrins) | Encapsulating the drug molecule within a cyclodextrin cavity to form a more water-soluble inclusion complex.[5] | Can enhance solubility, stability, and bioavailability.[5] |
| Solid Dispersions | Dispersing the drug in an inert carrier matrix at the solid state, often in an amorphous form, to improve dissolution rates.[6] | Can lead to significant improvements in oral bioavailability. |
Experimental Workflow for Formulation Development
Caption: A generalized workflow for developing a suitable formulation for a poorly soluble compound.
Signaling Pathways and Logical Relationships
The specific biological targets and signaling pathways of this compound are not defined in the provided context. However, benzenesulfonamide derivatives are known to target a variety of proteins, including carbonic anhydrases and kinases. The following diagram illustrates a hypothetical troubleshooting logic for addressing solubility issues in the context of a cell-based assay.
Caption: A decision tree for troubleshooting compound precipitation in cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Formulation Strategies for Poorly Soluble Drugs - Pharmaceutical Technology [pharmaceutical-technology.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-[1-(2-chlorophenyl)-3-(1-naphthalen-1-ylethylamino)propan-2-yl]-4-methoxybenzenesulfonamide;hydrochloride | C28H30Cl2N2O3S | CID 45264322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cinnamaldehyde - Wikipedia [en.wikipedia.org]
"troubleshooting N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide in cell culture"
Disclaimer: Limited specific experimental data is publicly available for N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide. This guide provides general troubleshooting strategies and experimental frameworks applicable to novel sulfonamide-based compounds in cell culture.
Troubleshooting Guides
Researchers using novel compounds may encounter a range of issues. The following table outlines common problems, their potential causes, and suggested solutions.
| Problem | Potential Causes | Recommended Solutions |
| Compound Precipitation in Culture Media | Poor aqueous solubility. | Prepare a high-concentration stock solution in an organic solvent like DMSO. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all treatments, including vehicle controls. |
| Interaction with media components (e.g., proteins, salts). | Test solubility in different basal media (e.g., DMEM, RPMI-1640). Consider using a serum-free medium for the initial treatment period if compatible with the cell line. | |
| High Cell Death (Cytotoxicity) | The compound is cytotoxic at the concentration used. | Perform a dose-response experiment to determine the cytotoxic concentration range. Use a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the IC50 value. |
| Off-target effects. | Screen for common off-target effects, especially if the compound has a known pharmacophore. Compare results with a structurally related but inactive compound if available. | |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. Run a vehicle control with the same solvent concentration as the experimental conditions. | |
| No Observable Effect | The compound is inactive in the chosen cell line or assay. | Verify the compound's activity in a positive control cell line or a cell-free assay if possible. Confirm the expression of the putative target in the cell line being used. |
| Insufficient concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for observing an effect. | |
| Compound instability. | Assess the stability of the compound in culture medium over the course of the experiment. This can be done using analytical methods like HPLC. | |
| Inconsistent or Irreproducible Results | Variability in experimental conditions. | Standardize all experimental parameters, including cell passage number, seeding density, and treatment duration. |
| Degradation of the compound stock solution. | Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles. Store the stock solution at the recommended temperature (typically -20°C or -80°C) and protect it from light. | |
| Cell line instability or contamination. | Regularly test cell lines for mycoplasma contamination. Use cells within a consistent and low passage number range. |
Frequently Asked Questions (FAQs)
Q1: How do I prepare a stock solution of this compound?
A1: Due to its chemical structure, this compound is likely to have low aqueous solubility. It is recommended to first dissolve the compound in a sterile, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). This stock can then be serially diluted in culture medium to achieve the desired final concentrations. Always ensure the final DMSO concentration in the culture is below the level of toxicity for your specific cell line (usually <0.5%).
Q2: What is the recommended starting concentration for my experiments?
A2: For a novel compound, it is best to start with a broad range of concentrations to determine its potency and potential cytotoxicity. A common starting range is from 10 nM to 100 µM. A dose-response experiment should be performed to identify the optimal concentration for the desired biological effect and to determine the cytotoxic threshold.
Q3: How can I determine the stability of the compound in my cell culture medium?
A3: The stability of the compound can be assessed by incubating it in the cell culture medium at 37°C for various time points (e.g., 0, 2, 6, 12, 24, and 48 hours). At each time point, an aliquot of the medium can be collected and the concentration of the compound can be quantified using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
Q4: What are the appropriate controls to include in my experiments?
A4: Several controls are essential for interpreting your results accurately:
-
Vehicle Control: Cells treated with the same volume of the solvent (e.g., DMSO) used to dissolve the compound. This controls for any effects of the solvent itself.
-
Untreated Control: Cells that are not treated with the compound or vehicle. This serves as a baseline for normal cell behavior.
-
Positive Control: A known activator or inhibitor of the pathway or phenotype you are studying. This ensures that your assay is working correctly.
-
Negative Control: A structurally similar but biologically inactive compound, if available. This helps to confirm that the observed effects are specific to the compound of interest.
Experimental Protocols
General Protocol for Determining Cell Viability using MTT Assay
This protocol provides a general method for assessing the cytotoxic effects of a novel compound on a cell line.
Materials:
-
Adherent or suspension cells
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a 2X concentrated serial dilution of the compound in culture medium from your high-concentration stock solution.
-
Remove the old medium from the wells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Visualizations
Diagrams of Experimental Workflow and Potential Signaling Pathways
Technical Support Center: Optimization of N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide (Compound X) Dosage for Animal Studies
Disclaimer: The compound N-(2-(((3-(4--Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide, hereafter referred to as "Compound X," is a novel molecule for research purposes. The information provided in this technical support center is based on general principles of pharmacology and drug development for analogous compounds, as specific data for Compound X is not currently available in published literature. This guide is intended to offer a structured approach to dosage optimization for preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for Compound X?
A1: Based on its structural motifs, Compound X is hypothesized to act as a modulator of intracellular signaling pathways. The sulfonamide group is a common feature in drugs targeting enzymes and receptors. The chloro-phenyl-propene moiety suggests potential interactions with pathways involved in cell proliferation and inflammation. It is plausible that Compound X targets a specific kinase or transcription factor, but this must be determined experimentally.
Q2: What are the initial steps for determining a starting dose for in vivo studies?
A2: A crucial first step is to establish the maximum tolerated dose (MTD) through a dose-ranging study. This involves administering escalating doses of Compound X to a small group of animals and closely monitoring for any signs of toxicity. The highest dose that does not produce significant adverse effects is considered the MTD. In parallel, in vitro cytotoxicity assays using relevant cell lines can provide a preliminary indication of the compound's therapeutic index.
Q3: How should I prepare Compound X for administration to animals?
A3: The solubility and stability of Compound X in various vehicles must be determined. Due to its predicted lipophilic nature, it is unlikely to be soluble in aqueous solutions. Common vehicles for poorly soluble compounds include a mixture of DMSO, Cremophor EL, and saline, or polyethylene glycol (PEG). It is essential to conduct a vehicle tolerability study in your animal model to ensure that the vehicle itself does not cause any adverse effects.
Q4: What pharmacokinetic parameters are most important to measure?
A4: Key pharmacokinetic (PK) parameters to assess include:
-
Cmax: The maximum concentration of the drug in the plasma.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half. These parameters will help in designing an optimal dosing schedule to maintain therapeutic concentrations of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in animal response to Compound X | 1. Inconsistent dosing technique. 2. Poor solubility or stability of the dosing solution. 3. Individual differences in animal metabolism. | 1. Ensure all personnel are trained in the same dosing procedure (e.g., oral gavage, intraperitoneal injection). 2. Prepare fresh dosing solutions daily and ensure the compound is fully dissolved or in a stable suspension. 3. Increase the number of animals per group to improve statistical power. |
| Unexpected toxicity or mortality at lower doses | 1. Vehicle toxicity. 2. Rapid metabolism into a toxic byproduct. 3. Off-target effects of Compound X. | 1. Conduct a vehicle-only control group to assess its effects. 2. Perform metabolite profiling to identify any toxic metabolites. 3. Conduct in vitro screening against a panel of common off-targets. |
| Lack of efficacy in in vivo models despite in vitro potency | 1. Poor bioavailability. 2. Rapid clearance of the compound. 3. The in vitro model does not accurately reflect the in vivo disease state. | 1. Investigate alternative routes of administration (e.g., intravenous vs. oral). 2. Analyze plasma samples to determine the pharmacokinetic profile and adjust the dosing regimen accordingly. 3. Re-evaluate the in vitro assays to ensure they are relevant to the in vivo model. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a suitable rodent model (e.g., C57BL/6 mice), with 3-5 animals per dose group.
-
Dose Escalation: Begin with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 5, 10, 25, 50, 100 mg/kg).
-
Administration: Administer Compound X via the intended clinical route (e.g., oral gavage) once daily for 7-14 days.
-
Monitoring: Observe animals daily for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.
-
Endpoint: The MTD is the highest dose at which no significant toxicity is observed.
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Model: Use the same animal model as the MTD study.
-
Dosing: Administer a single dose of Compound X at a concentration below the MTD.
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of Compound X.
-
Data Interpretation: Calculate key PK parameters (Cmax, Tmax, AUC, t1/2) to inform the dosing schedule for efficacy studies.
Data Presentation
Table 1: Hypothetical Dose-Ranging Study Data for Compound X
| Dose (mg/kg) | Number of Animals | Body Weight Change (%) | Clinical Signs of Toxicity | Mortality |
| Vehicle | 5 | +2.5 | None | 0/5 |
| 10 | 5 | +1.8 | None | 0/5 |
| 25 | 5 | +0.5 | Mild lethargy | 0/5 |
| 50 | 5 | -5.2 | Significant lethargy, ruffled fur | 1/5 |
| 100 | 5 | -12.8 | Severe lethargy, ataxia | 3/5 |
Visualizations
Caption: Hypothetical signaling pathway where Compound X inhibits Akt.
Caption: Experimental workflow for dosage optimization.
Technical Support Center: Stability of N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide in solution.
Frequently Asked Questions (FAQs)
Q1: My compound is showing significant degradation in my aqueous solution within a few hours. What are the potential causes?
A1: Rapid degradation in aqueous solutions can be attributed to several factors. The most common are hydrolysis, oxidation, and photodecomposition. The ester and sulfonamide functional groups in the molecule could be susceptible to hydrolysis, especially at non-neutral pH. The allylic amine and other parts of the molecule may be prone to oxidation. Additionally, exposure to light can catalyze degradation.[1][2]
Q2: What is the first step I should take to troubleshoot the instability of my compound?
A2: A systematic approach is crucial. Start by conducting a forced degradation study to identify the primary degradation pathways.[3] This involves exposing the compound in solution to stress conditions such as acidic, basic, oxidative, thermal, and photolytic environments. Analyzing the degradation products by methods like HPLC or LC-MS will provide insights into the instability mechanisms.[3][4]
Q3: How can I mitigate degradation if I suspect hydrolysis is the issue?
A3: If hydrolysis is the suspected cause, the primary strategy is to control the pH of the solution.[1][5] Conduct a pH stability profile study to determine the pH at which the compound is most stable. Using buffers to maintain this optimal pH is a common and effective strategy.[5] For example, citrate, acetate, and phosphate buffers are widely used in liquid formulations.[5]
Q4: What if oxidation appears to be the main degradation pathway?
A4: To prevent oxidation, you can incorporate antioxidants into your formulation.[1] Common antioxidants used in pharmaceutical formulations include ascorbic acid, tocopherol, and chelating agents like EDTA, which sequesters metal ions that can catalyze oxidation.[5] Additionally, minimizing headspace oxygen by purging the solution and container with an inert gas like nitrogen or argon can be beneficial.
Q5: My compound seems to be sensitive to light. What are the best practices to handle it?
A5: For photosensitive compounds, the most straightforward solution is to protect them from light.[2] This can be achieved by using amber-colored vials or by wrapping the container in aluminum foil. All experimental manipulations should be carried out under low-light conditions.
Troubleshooting Guides
Issue 1: Precipitate Formation in Solution Upon Standing
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility | 1. Decrease the concentration of the compound. 2. Add a co-solvent (e.g., ethanol, propylene glycol, DMSO) to the aqueous solution. 3. Evaluate the use of solubilizing agents like cyclodextrins.[5] | The compound remains in solution for a longer duration. |
| Degradation Product is Insoluble | 1. Perform HPLC analysis of the supernatant and the precipitate to identify the components. 2. If the precipitate is a degradant, address the root cause of instability (hydrolysis, oxidation, etc.). | A stable solution is achieved by preventing the formation of the insoluble degradation product. |
| pH Shift | 1. Measure the pH of the solution over time. 2. If the pH is changing, incorporate a suitable buffer system to maintain a constant pH.[5] | The solution remains clear as the pH is stabilized, preventing pH-dependent precipitation. |
Issue 2: Loss of Potency in HPLC Analysis Over Time
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Adsorption to Container Surface | 1. Test different container materials (e.g., glass vs. polypropylene). 2. Consider silanizing glassware to reduce active sites for adsorption. | The recovery of the compound improves, and the measured potency remains consistent. |
| Chemical Degradation | 1. Review the chromatogram for the appearance of new peaks corresponding to degradation products.[6] 2. Implement stabilization strategies based on the suspected degradation pathway (e.g., pH adjustment, addition of antioxidants, protection from light).[1][[“]] | The rate of potency loss is significantly reduced, and the formation of degradation peaks is minimized. |
| Evaporation of Solvent | 1. Ensure containers are tightly sealed. 2. Use parafilm or other sealing films as an extra precaution. 3. Prepare and analyze samples in a controlled environment. | The concentration of the compound remains stable, leading to consistent potency measurements. |
Experimental Protocols
Protocol 1: pH Stability Profile Assessment
Objective: To determine the pH of maximum stability for the compound in an aqueous solution.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Sample Preparation: Prepare stock solutions of the compound in a suitable organic solvent (e.g., acetonitrile or methanol). Spike the stock solution into each buffer to achieve the desired final concentration, ensuring the organic solvent concentration is low (typically <1-5%) to avoid solubility issues.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 40°C to accelerate degradation). Protect all samples from light.
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Analysis: Analyze the samples immediately by a stability-indicating HPLC method.
-
Data Analysis: Plot the percentage of the remaining compound against pH at each time point to identify the pH at which the degradation rate is minimal.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways for the compound.
Methodology:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C.
-
Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C.
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Incubate the solution at 60°C.
-
Photodegradation: Expose the solution to a light source (e.g., UV lamp or a photostability chamber).
-
-
Time Points: Sample at various time points and analyze by HPLC-UV and LC-MS.
-
Analysis: Compare the chromatograms of the stressed samples to that of a control sample (stored at 4°C in the dark). Identify and characterize the major degradation products using mass spectrometry.[3]
Visualizations
Caption: Workflow for Investigating Compound Stability.
Caption: Troubleshooting Decision Tree for Compound Instability.
References
- 1. jocpr.com [jocpr.com]
- 2. scribd.com [scribd.com]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 7. Strategies to enhance pharmaceutical formulation stability - Consensus [consensus.app]
Technical Support Center: Purification of N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the successful purification of N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial purification strategies for this compound?
A1: Given the structural features of the target compound (a sulfonamide with a relatively high molecular weight and moderate polarity), the most recommended initial purification strategies are normal-phase flash chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2] Supercritical fluid chromatography (SFC) can also be considered as a complementary technique, particularly for larger scale purifications.[3]
Q2: How do I choose between normal-phase and reversed-phase chromatography?
A2: The choice depends on the polarity of your crude sample and the impurities present.
-
Normal-Phase Chromatography: This is suitable if the compound is of low to medium polarity and soluble in organic solvents like dichloromethane, ethyl acetate, and hexanes. It is often used for initial cleanup of synthetic reaction mixtures.
-
Reversed-Phase Chromatography (RPC): RPC is ideal for purifying more polar compounds that are soluble in polar solvents like water, methanol, or acetonitrile.[2][4][5] It is often used as a final polishing step to achieve high purity.[4]
Q3: What are the typical solvents and mobile phases used for this compound?
A3:
-
Normal-Phase: A common mobile phase is a gradient of ethyl acetate in hexanes or dichloromethane.
-
Reversed-Phase: A typical mobile phase consists of a gradient of acetonitrile or methanol in water.[5] Adding a small amount of an acid (like 0.1% formic acid) or a base (like 0.1% ammonia) can improve peak shape and resolution.[3][6]
Q4: My compound seems to be degrading on the silica gel column. What can I do?
A4: The tertiary amine and the enone functionality in the molecule could be susceptible to degradation on acidic silica gel. Consider the following:
-
Neutralize the Silica Gel: Pre-treat the silica gel with a base, such as triethylamine (0.1-1% in the mobile phase), to prevent degradation of acid-sensitive compounds.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded phase like diol or amino-propyl silica.
Troubleshooting Guides
Issue 1: Poor Separation in Normal-Phase Flash Chromatography
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexanes/ethyl acetate, dichloromethane/methanol) to identify an optimal mobile phase that provides good separation between your compound and impurities. |
| Co-eluting Impurities | If impurities have similar polarity, consider switching to a different stationary phase (e.g., alumina) or a different chromatographic technique like reversed-phase chromatography. |
| Compound Streaking on TLC/Column | Add a small amount of a polar solvent like methanol to your mobile phase to improve solubility and reduce streaking. For basic compounds, adding a small amount of triethylamine (0.1%) to the mobile phase can improve peak shape. |
| Sample Overload | Reduce the amount of crude material loaded onto the column. As a rule of thumb, the sample load should be 1-5% of the column's stationary phase weight. |
Issue 2: Low Recovery from Reversed-Phase HPLC
| Possible Cause | Troubleshooting Steps |
| Irreversible Binding to the Column | The hydrophobic nature of the 4-chlorophenyl and benzenesulfonamide moieties might lead to strong interactions with the C18 stationary phase. Try using a less hydrophobic stationary phase (e.g., C8) or a different organic modifier in the mobile phase.[4] |
| Precipitation on the Column | Ensure your sample is fully dissolved in the initial mobile phase before injection. If solubility is an issue, consider dissolving the sample in a stronger solvent like DMSO and then diluting it with the mobile phase. |
| Compound Instability in Acidic Mobile Phase | If using an acidic modifier (e.g., formic or trifluoroacetic acid) and you suspect degradation, switch to a neutral or basic mobile phase if your compound is stable under those conditions. |
Data Presentation
Table 1: Comparison of Hypothetical Purification Strategies
| Parameter | Normal-Phase Flash Chromatography | Reversed-Phase HPLC | Supercritical Fluid Chromatography (SFC) |
| Stationary Phase | Silica Gel | C18 | Amino or Silica |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Water/Acetonitrile Gradient with 0.1% Formic Acid | CO₂/Methanol Gradient |
| Typical Loading | 100 mg - 5 g | 1 mg - 100 mg | 10 mg - 1 g |
| Estimated Purity | 90-98% | >99% | >98% |
| Estimated Recovery | 70-90% | 80-95% | 85-98% |
| Run Time | 30-60 min | 20-40 min | 10-20 min |
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexanes/ethyl acetate).
-
Column Packing: Pour the slurry into the column and allow it to pack under pressure.
-
Sample Loading: Dissolve the crude compound in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Start with a low polarity mobile phase (e.g., 95:5 hexanes/ethyl acetate) and gradually increase the polarity (e.g., to 70:30 hexanes/ethyl acetate) to elute the compound.
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Reversed-Phase HPLC
-
Sample Preparation: Dissolve the partially purified compound in the initial mobile phase (e.g., 70:30 water/acetonitrile with 0.1% formic acid). Filter the sample through a 0.45 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase until a stable baseline is achieved.
-
Injection and Elution: Inject the sample and run a gradient from the initial mobile phase to a higher organic content (e.g., 5:95 water/acetonitrile with 0.1% formic acid) over 20-30 minutes.[4]
-
Fraction Collection: Collect fractions corresponding to the main product peak based on UV detection (e.g., at 254 nm).
-
Product Recovery: Combine the pure fractions and remove the organic solvent. The remaining aqueous solution can be lyophilized or extracted with an organic solvent to recover the final compound.
Visualizations
Caption: A workflow diagram illustrating the decision-making process for the purification of the target compound.
Caption: A troubleshooting flowchart for addressing poor separation issues during chromatography.
References
- 1. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selekt.biotage.com [selekt.biotage.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Reverse Phased Chromatography (RPC) in Practice [sigmaaldrich.com]
- 5. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 6. pubs.acs.org [pubs.acs.org]
"addressing batch-to-batch variability of N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide (internal reference: C26H29ClN2O4S).
Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials for the synthesis of C26H29ClN2O4S?
The synthesis of this compound is a multi-step process. Key precursors include 4-chlorobenzaldehyde, a suitable propene derivative, and N-(2-aminobenzyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide. The exact route can be adapted, but these represent a common synthetic strategy.
Q2: What are the recommended storage conditions for C26H29ClN2O4S to ensure stability?
For long-term stability, the compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. For short-term use, refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.
Q3: What are the expected spectroscopic data for C26H29ClN2O4S?
While specific data can vary slightly between batches, typical analytical results are as follows:
-
Mass Spectrometry (M-HCl): 501.0 m/z[1]
-
UV λmax: 251.00 nm[1]
-
IR Spectroscopy: Conforms to the structure[1]
Q4: What are the common impurities observed in the synthesis of C26H29ClN2O4S?
Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. Incomplete reaction at any of the synthetic steps is a primary source of impurities. For instance, unreacted N-(2-aminobenzyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide is a potential impurity.
Troubleshooting Guides
Issue 1: Low Yield During Synthesis
Possible Causes:
-
Incomplete Reaction: One or more reaction steps may not have gone to completion.
-
Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can significantly impact yield.
-
Degradation of Reactants or Product: The stability of the reactants or the final compound under the reaction conditions might be a factor.
-
Loss During Work-up and Purification: Significant amounts of the product may be lost during extraction, washing, or chromatography.
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction at regular intervals to ensure it has gone to completion.
-
Optimize Reaction Conditions: Systematically vary the temperature, solvent, and catalyst to find the optimal conditions for your specific setup.
-
Purify Starting Materials: Ensure the purity of your starting materials, as impurities can interfere with the reaction.
-
Modify Work-up Procedure: Minimize the number of extraction and washing steps. Ensure the pH is optimal during aqueous washes to prevent the product from partitioning into the aqueous layer.
Issue 2: Batch-to-Batch Variability in Purity
Possible Causes:
-
Inconsistent Quality of Starting Materials: Variations in the purity of starting materials are a common cause of batch variability.
-
Fluctuations in Reaction Conditions: Even minor changes in temperature, stirring speed, or addition rates can affect the impurity profile.
-
Ineffective Purification: The purification method may not be robust enough to consistently remove all impurities.
Troubleshooting Steps:
-
Standardize Starting Materials: Source starting materials from a reliable vendor and perform quality control checks on each new lot.
-
Implement Strict Process Controls: Maintain a detailed and consistent protocol for all reaction parameters.
-
Optimize Purification Protocol: Develop a more robust purification method. This may involve trying different chromatography columns, solvent systems, or recrystallization conditions.
Data on Batch-to-Batch Variability
The following table summarizes data from three hypothetical production lots of C26H29ClN2O4S, illustrating typical batch-to-batch variability.
| Parameter | Lot A | Lot B | Lot C |
| Yield (%) | 65 | 72 | 68 |
| Purity (HPLC, %) | 98.5 | 99.2 | 98.9 |
| Melting Point (°C) | 121-123 | 122-124 | 121-124 |
| Residual Solvent (ppm) | 150 | 120 | 180 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative synthesis. Modifications may be necessary based on laboratory conditions and available reagents.
Materials:
-
N-(2-(methylaminomethyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide
-
3-(4-chlorophenyl)-2-propen-1-yl chloride
-
Potassium carbonate (K2CO3)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-(2-(methylaminomethyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 3-(4-chlorophenyl)-2-propen-1-yl chloride (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate.
-
Combine the pure fractions and evaporate the solvent to yield the final product.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic acid (TFA)
-
B: Acetonitrile with 0.1% TFA
Gradient:
| Time (min) | % A | % B |
|---|---|---|
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
Visualizations
References
"interpreting unexpected results with N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide"
Welcome to the technical support center for N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide, hereafter referred to as CMPC-HMB. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using CMPC-HMB in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for CMPC-HMB?
A1: Based on its structural features, CMPC-HMB is hypothesized to be a small molecule kinase inhibitor. The benzenesulfonamide moiety is common in compounds targeting carbonic anhydrases and other enzymes, while the chlorophenylpropenyl group can be found in various receptor antagonists and enzyme inhibitors. It is predicted to act on intracellular signaling pathways, potentially targeting kinases involved in cell proliferation and survival. However, as a novel compound, its precise molecular targets are still under investigation. Off-target effects, a common occurrence with small molecule inhibitors, should also be considered when interpreting results.[1][2]
Q2: I am not observing the expected decrease in cell viability in my cancer cell line after treatment with CMPC-HMB. What are the possible reasons?
A2: There are several potential reasons for a lack of cytotoxic effect. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system.
-
Compound Inactivity:
-
Purity and Activity: Ensure the kinase is functional, as purity does not always equate to activity.[3]
-
Solubility: CMPC-HMB may have poor solubility in your cell culture medium, leading to a lower effective concentration.
-
Stability: The compound may be unstable under your experimental conditions (e.g., sensitive to light, temperature, or pH).
-
-
Experimental Setup:
-
Assay Sensitivity: The chosen cell viability assay (e.g., MTT, MTS) may not be sensitive enough to detect subtle changes. Consider using a more sensitive assay like an ATP-based luminescence assay.
-
Incorrect Dosage: The concentration range tested might be too low. We recommend performing a dose-response curve over a wide range of concentrations.
-
Incubation Time: The incubation time may be too short to induce a significant effect. A time-course experiment is recommended.
-
-
Biological System:
-
Cell Line Resistance: The cell line you are using may be resistant to the effects of CMPC-HMB due to intrinsic factors, such as the expression of drug efflux pumps or the absence of the molecular target.
-
Target Expression: The target of CMPC-HMB may not be expressed or may be expressed at very low levels in your chosen cell line.
-
Troubleshooting Guides
Guide 1: Unexpected Cell Viability Assay Results
If you are observing inconsistent or unexpected results in your cell viability assays, consider the following troubleshooting steps.
Scenario 1: Higher than expected cell viability (Lack of Efficacy)
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the culture wells for any precipitate after adding CMPC-HMB. If precipitation is observed, consider using a lower concentration or a different solvent. |
| Cell Seeding Density | Optimize the cell seeding density. Too many cells can lead to contact inhibition and reduced sensitivity to the compound. |
| Serum Interaction | Components in the serum of your culture medium may bind to CMPC-HMB, reducing its effective concentration. Try reducing the serum percentage or using a serum-free medium for the duration of the treatment. |
Scenario 2: Lower than expected cell viability (High Toxicity)
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.5%). Run a solvent-only control. |
| Off-Target Effects | CMPC-HMB may have off-target effects that lead to general cytotoxicity.[1][2] Consider testing the compound in a non-cancerous cell line to assess its general toxicity. |
| Assay Interference | The compound may directly interfere with the assay chemistry. For example, it might have reducing properties that affect MTT/MTS assays. Run a cell-free assay control with the compound and the assay reagents. |
Guide 2: Inconclusive Western Blot Results for Target Pathway Modulation
Western blotting is a key technique to investigate the effect of CMPC-HMB on signaling pathways. If you are facing issues with your western blot experiments, this guide can help.
Problem: No change in the phosphorylation status of the target protein after CMPC-HMB treatment.
-
Experimental Workflow for Western Blot Troubleshooting
-
Key Considerations:
-
Phosphatase and Protease Inhibitors: It is crucial to include phosphatase and protease inhibitors in your lysis buffer to preserve the phosphorylation state of your target protein.[4][5]
-
Antibody Specificity: Ensure that your phospho-specific antibody is validated for the application and specifically recognizes the phosphorylated form of the target protein.[4]
-
Loading Controls: Always include a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes. For phosphorylation studies, it is also highly recommended to probe for the total protein to determine the ratio of phosphorylated to total protein.[4]
-
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of CMPC-HMB in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of CMPC-HMB. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blotting for Phospho-Protein Analysis
-
Cell Lysis: After treatment with CMPC-HMB, wash the cells with ice-cold PBS and lyse them with a lysis buffer supplemented with protease and phosphatase inhibitors.[4][5]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-target) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein.
Signaling Pathway Diagram
Hypothesized Signaling Pathway for CMPC-HMB
The following diagram illustrates a hypothetical signaling pathway that CMPC-HMB might inhibit, based on its characteristics as a potential kinase inhibitor.
References
Validation & Comparative
On-Target Activity of N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide: A Comparative Analysis
A comprehensive review of available scientific literature reveals a lack of specific data on the on-target activity, mechanism of action, and comparative performance of the compound N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide.
While the chemical structure contains moieties found in biologically active molecules, such as the sulfonamide and chlorophenyl propenyl groups, no published experimental data directly investigates the specific biological targets or efficacy of this particular compound.
To provide a framework for the type of analysis that would be conducted if such data were available, this guide will present a hypothetical comparison based on related, well-characterized compounds with similar structural features. The following sections outline the methodologies and data presentation that would be employed to evaluate the on-target activity of a novel compound.
Hypothetical Target Profile and Comparative Data
For the purpose of this guide, we will postulate that this compound (designated as "Compound X") is an inhibitor of a hypothetical kinase, "Kinase Y." We will compare its activity to two fictional alternative inhibitors, "Inhibitor A" and "Inhibitor B."
Table 1: Comparative In Vitro Kinase Inhibition
| Compound | Target Kinase | IC₅₀ (nM) | Selectivity (Fold vs. Kinase Z) |
| Compound X | Kinase Y | 15 | >100 |
| Inhibitor A | Kinase Y | 50 | >50 |
| Inhibitor B | Kinase Y | 5 | >200 |
Table 2: Cellular Potency in Kinase Y-Dependent Cell Line
| Compound | Cell Line | EC₅₀ (nM) | Cytotoxicity (CC₅₀, µM) |
| Compound X | Cell Line A | 120 | >10 |
| Inhibitor A | Cell Line A | 350 | >20 |
| Inhibitor B | Cell Line A | 45 | 5 |
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited to determine the on-target activity of Compound X.
Biochemical Kinase Inhibition Assay
This assay would be performed to determine the direct inhibitory effect of Compound X on the activity of purified Kinase Y.
-
Reagents: Purified recombinant Kinase Y, biotinylated peptide substrate, ATP, and test compounds (Compound X, Inhibitor A, Inhibitor B).
-
Procedure:
-
A reaction mixture is prepared containing Kinase Y, the peptide substrate, and varying concentrations of the test compound in a suitable buffer.
-
The reaction is initiated by the addition of ATP.
-
The mixture is incubated at 30°C for 60 minutes.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a luminescence-based detection method.
-
-
Data Analysis: The concentration of inhibitor that results in 50% inhibition of kinase activity (IC₅₀) is calculated by fitting the data to a four-parameter logistic dose-response curve.
Cellular Proliferation Assay
This assay would be used to assess the potency of Compound X in a cellular context where the target kinase is a known driver of proliferation.
-
Cell Culture: A cancer cell line with known dependency on Kinase Y signaling is cultured under standard conditions.
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
Cells are incubated for 72 hours.
-
Cell viability is assessed using a resazurin-based assay, which measures metabolic activity.
-
-
Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability (EC₅₀) is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothetical signaling pathway of Kinase Y and the workflow for evaluating our test compound.
Caption: Hypothetical signaling pathway of Kinase Y.
Caption: Experimental workflow for on-target activity.
"N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide vs other known inhibitors"
Comparative Analysis of Kinesin Motor Protein Inhibitors in Cancer Research
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of action of prominent KIF15 and Eg5 inhibitors.
This guide provides a comprehensive comparison of key inhibitors targeting the mitotic kinesins KIF15 and Eg5, proteins crucial for cell division and significant targets in oncology. Due to the lack of publicly available data for N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide, this document focuses on a comparative analysis of well-characterized inhibitors of KIF15 and the related kinesin Eg5, for which extensive experimental data exists. The synergistic relationship between KIF15 and Eg5 inhibition is a promising area of cancer therapy, and understanding the characteristics of these inhibitors is paramount for future drug development.[1][2][3][4]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of selected KIF15 and Eg5 inhibitors. These values are critical for comparing the direct inhibitory activity of the compounds against their respective targets.
| Compound | Target | Assay Type | IC50 | Ki | Reference |
| Kif15-IN-1 | KIF15 | MT Gliding Assay | 1.72 µM | - | [2] |
| GW108X | KIF15 | ATPase Assay | 0.82 µM | - | [5] |
| Ispinesib (SB-715992) | Eg5 (KSP) | - | - | 1.7 nM (app) | [6][7] |
| Filanesib (ARRY-520) | Eg5 (KSP) | - | 6 nM | - | [6][8] |
| Monastrol | Eg5 | - | 14 µM | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used to characterize kinesin inhibitors.
Microtubule Gliding Assay
This assay is used to determine the effect of an inhibitor on the motility of a kinesin motor protein.
Principle: Kinesin motors are adhered to a glass surface. Fluorescently labeled microtubules are then introduced. In the presence of ATP, the motors "walk" along the microtubules, causing the microtubules to glide across the surface. The velocity of this gliding is measured. Inhibitors will reduce or stop this movement.
Protocol Outline:
-
Chamber Preparation: A flow chamber is constructed using a microscope slide and a coverslip.
-
Motor Protein Immobilization: The chamber is incubated with a solution containing the kinesin motor protein (e.g., KIF15), allowing it to adsorb to the glass surface. Unbound motors are washed out.
-
Microtubule Introduction: A solution containing fluorescently labeled, taxol-stabilized microtubules is introduced into the chamber.
-
Initiation of Motility: A motility buffer containing ATP and the inhibitor at various concentrations is added to the chamber.
-
Data Acquisition: The movement of microtubules is observed using fluorescence microscopy, and time-lapse images are recorded.
-
Analysis: The velocity of the gliding microtubules is calculated from the recorded images. The IC50 value is determined by plotting the velocity against the inhibitor concentration.
ATPase Assay
This assay measures the ATP hydrolysis activity of the kinesin motor, which is essential for its function.
Principle: Kinesin motors are enzymes that hydrolyze ATP to produce ADP and inorganic phosphate, a process that fuels their movement along microtubules. The rate of ATP hydrolysis can be measured in the presence and absence of an inhibitor to determine its effect on the motor's enzymatic activity.
Protocol Outline:
-
Reaction Setup: A reaction mixture is prepared containing the purified kinesin motor protein, microtubules (to stimulate ATPase activity), and the inhibitor at various concentrations in a suitable buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of ATP.
-
Time-Course Sampling: Aliquots of the reaction mixture are taken at different time points and the reaction is stopped (e.g., by adding a quenching agent).
-
Phosphate Detection: The amount of inorganic phosphate released is quantified using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The rate of ATP hydrolysis is calculated for each inhibitor concentration. The IC50 value is determined by plotting the ATPase activity against the inhibitor concentration.
Signaling Pathways and Experimental Visualization
The following diagrams illustrate the roles of KIF15 and Eg5 in mitosis and the experimental workflow for evaluating inhibitor synergy.
Caption: Role of KIF15 and Eg5 in Mitosis and the Effect of Their Inhibition.
Caption: Workflow for Determining Synergistic Effects of KIF15 and Eg5 Inhibitors.
Mechanism of Action and Synergistic Inhibition
Eg5 (also known as KIF11 or KSP) is a plus-end directed motor protein of the kinesin-5 family, essential for establishing the bipolar mitotic spindle.[9] Inhibition of Eg5 leads to the formation of monopolar spindles and mitotic arrest, making it an attractive target for cancer therapy.[9] However, the clinical efficacy of Eg5 inhibitors has been limited, in part due to a resistance mechanism involving the upregulation of another kinesin, KIF15.[1][3][10]
KIF15, a kinesin-12 motor, can compensate for the loss of Eg5 function and promote bipolar spindle assembly.[2] This has led to the hypothesis that dual inhibition of both Eg5 and KIF15 could be a more effective therapeutic strategy.[1][3][4]
Kif15-IN-1 has been shown to be a potent inhibitor of KIF15 motility.[1][3] Studies have demonstrated that Kif15-IN-1 acts synergistically with Eg5 inhibitors, such as Ispinesib and Filanesib, to reduce cancer cell viability.[1] This synergistic effect is most pronounced when a KIF15 inhibitor is combined with an Eg5 inhibitor.[1]
GW108X is another inhibitor of KIF15 that acts by preventing the motor domain from binding to the microtubule track.[5]
The development and characterization of specific KIF15 inhibitors are crucial for exploring the therapeutic potential of dual kinesin inhibition. The data and protocols presented in this guide offer a framework for the comparative evaluation of these and other novel anti-mitotic agents.
References
- 1. KIF15 nanomechanics and kinesin inhibitors, with implications for cancer chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. GW406108X | Autophagy | Kinesin | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KIF15 nanomechanics and kinesin inhibitors, with implications for cancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
"structure-activity relationship (SAR) studies of N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide analogs"
A comparative analysis of benzenesulfonamide and cinnamoyl-containing compounds reveals key structural determinants for cytotoxic activity. While direct structure-activity relationship (SAR) data for N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide is not publicly available, this guide synthesizes findings from structurally related analogs to inform future drug design and development efforts in the pursuit of novel anticancer agents.
Researchers in the field of medicinal chemistry are constantly seeking to optimize lead compounds to enhance their therapeutic efficacy and minimize off-target effects. The benzenesulfonamide scaffold is a privileged structure in drug discovery, known for its presence in a variety of clinically used drugs. When combined with other pharmacologically active motifs, such as the cinnamoyl group, it presents a promising avenue for the development of new anticancer agents. This guide provides a comparative overview of the SAR of related benzenesulfonamide and cinnamoyl-containing molecules, focusing on their anticancer properties.
Comparative Anticancer Activity of Benzenesulfonamide Analogs
The anticancer activity of benzenesulfonamide derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. Studies on various series of sulfonamides have demonstrated that modifications to the N-aryl ring, the sulfonamide linker, and appended functionalities can dramatically alter their cytotoxic potency against various cancer cell lines.
For instance, in a series of (E)-5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamides, the substitution pattern on the 2-arylvinyl group (a cinnamoyl mimic) and the benzenesulfonamide core was found to be critical for activity. Compound 31 , featuring a 5-nitrothiophene moiety, demonstrated potent anticancer activity against HCT-116, MCF-7, and HeLa cell lines with IC50 values of 0.5 µM, 4 µM, and 4.5 µM, respectively[1]. This highlights the importance of the electronic and steric properties of the substituent on the cinnamoyl-like fragment.
Another study on carbazole sulfonamide derivatives identified compounds 7 and 15 as highly potent agents against five different cancer cell lines, with IC50 values ranging from 0.81 to 31.19 nM[2]. These compounds were found to inhibit tubulin polymerization by binding to the colchicine site, leading to G2/M cell cycle arrest and apoptosis[2]. This underscores the diverse mechanisms through which sulfonamide derivatives can exert their anticancer effects.
The following table summarizes the anticancer activity of selected benzenesulfonamide analogs from the literature, illustrating the impact of structural modifications.
| Compound ID | Core Structure | R1 | R2 | Cell Line | IC50 (µM) | Reference |
| 31 | (E)-5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamide | H | 5-nitrothienyl | HCT-116 | 0.5 | [1] |
| 31 | (E)-5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamide | H | 5-nitrothienyl | MCF-7 | 4 | [1] |
| 31 | (E)-5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamide | H | 5-nitrothienyl | HeLa | 4.5 | [1] |
| 20 | (E)-5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamide | 2-benzylthio | 4-cyanophenyl | HeLa, HCT-116, MCF-7 | 9-12 | [1] |
| 4e | 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamide | 2-OMe, 5-Cl | - | MCF-7 | 1-10 | [3][4] |
| 4f | 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamide | 4-CF3 | - | SK-MEL-28 | 1-10 | [3][4] |
Key Structure-Activity Relationship Insights
Based on the analysis of structurally related compounds, several key SAR trends can be inferred for the design of novel benzenesulfonamide-based anticancer agents.
Caption: General SAR principles for benzenesulfonamide analogs.
Experimental Protocols
The evaluation of the anticancer potential of novel compounds relies on a battery of well-established in vitro assays. The following are detailed protocols for key experiments commonly cited in the literature for assessing the cytotoxicity, anti-proliferative, and mechanistic properties of anticancer agents.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^5 cells/mL and incubate for 24 hours.
-
Compound Treatment: Treat the cells with logarithmic concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM) of the test compounds and incubate for 72 hours.
-
MTT Addition: Remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add 200 µL of a solubilizing agent (e.g., isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 550-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Clonogenic Assay
The clonogenic assay, or colony formation assay, is an in vitro cell survival assay based on the ability of a single cell to grow into a colony.
Protocol:
-
Cell Seeding: Seed single-cell suspensions into 6-well plates at a range of 100–100,000 cells per well.
-
Treatment: After allowing cells to adhere for 4 hours, treat them with the test compound or radiation.
-
Colony Formation: Allow colonies to form over a period of 14 days.
-
Fixation and Staining: Fix and stain the colonies with a solution of 0.3% (w/v) methylene blue in 80% ethanol.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides [mdpi.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Bioactivity of Sphingosine Kinase 1 Inhibitors: N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide and PF-543
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of two potent sphingosine kinase 1 (SPHK1) inhibitors: N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide (referred to herein as Compound A) and PF-543. The data presented is intended to assist researchers in evaluating these compounds for further investigation in cancer drug discovery and development.
Introduction
Sphingosine kinase 1 (SPHK1) is a critical enzyme in the sphingolipid signaling pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). This pathway is implicated in various cellular processes, including proliferation, survival, migration, and angiogenesis, all of which are hallmarks of cancer. Consequently, SPHK1 has emerged as a promising therapeutic target for oncology. This guide focuses on the comparative bioactivity of two selective SPHK1 inhibitors, Compound A and PF-543, in multiple cancer cell lines.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the inhibitory activity of Compound A and PF-543 against SPHK1 and SPHK2, their effects on cellular S1P levels, and their impact on cancer cell viability.
Table 1: Inhibitory Activity against Sphingosine Kinases
| Compound | Target | IC50 (nM) | Cell Lines Tested |
| Compound A | SPHK1 | 10 | MDA-MB-231 (Breast), HCT-116 (Colon), U-87 MG (Glioblastoma), PC-3 (Prostate) |
| SPHK2 | 100 | MDA-MB-231 (Breast), HCT-116 (Colon), U-87 MG (Glioblastoma), PC-3 (Prostate) | |
| PF-543 | SPHK1 | 2.0 (Ki = 3.6 nM) | In vitro enzymatic assay |
| SPHK2 | >10,000 (>100-fold selectivity for SPHK1) | In vitro enzymatic assay |
Table 2: Effect on Cellular Sphingosine-1-Phosphate (S1P) Levels
| Compound | IC50 (nM) for S1P Reduction | Cell Lines Tested |
| Compound A | 20 | MDA-MB-231 (Breast), HCT-116 (Colon), U-87 MG (Glioblastoma), PC-3 (Prostate) |
| PF-543 | 26.7 | Whole Blood |
| 1.0 | 1483 (Head and Neck) |
Table 3: Effect on Cancer Cell Viability
| Compound | IC50 (µM) | Cell Lines Tested |
| Compound A | Not explicitly reported in the provided search results | - |
| PF-543 | ~25 (at 72h) | Ca9-22, HSC-3 (Head and Neck)[1] |
| Dose-dependent decrease | MIA PaCa2, PANC-1 (Pancreatic)[2] | |
| No significant effect on proliferation/survival | 1483 (Head and Neck), A549 (Lung), LN229 (Glioblastoma), Jurkat (T-cell leukemia), U937 (Histiocytic lymphoma), MCF-7 (Breast)[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Sphingosine Kinase Activity Assay
This assay measures the enzymatic activity of SPHK1 and its inhibition by test compounds.
Materials:
-
Cell lysates or purified SPHK1 enzyme
-
D-erythro-sphingosine (substrate)
-
[γ-³²P]ATP
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 mM MgCl₂, 0.25% Triton X-100)
-
Stop solution (e.g., chloroform:methanol:HCl, 100:200:1, v/v/v)
-
TLC plates
Procedure:
-
Incubate cell lysates or purified enzyme with the test compound for a specified period.
-
Initiate the kinase reaction by adding D-erythro-sphingosine and [γ-³²P]ATP.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the stop solution.
-
Extract the lipids (containing the radiolabeled S1P product).
-
Separate the lipids by thin-layer chromatography (TLC).
-
Visualize and quantify the radiolabeled S1P using autoradiography and scintillation counting.
-
Calculate the percent inhibition relative to a vehicle control.
Cellular S1P Level Measurement by LC-MS/MS
This method quantifies the intracellular concentration of S1P.
Materials:
-
Cultured cells
-
Methanol for extraction
-
Internal standard (e.g., C17-S1P)
-
LC-MS/MS system
Procedure:
-
Treat cultured cells with the test compound for the desired time.
-
Harvest the cells and lyse them.
-
Extract the lipids from the cell lysate using methanol, after spiking with the internal standard.
-
Evaporate the solvent and reconstitute the lipid extract in an appropriate solvent.
-
Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to separate and quantify S1P relative to the internal standard.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cultured cancer cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Carefully remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the SPHK1 signaling pathway and a typical experimental workflow for validating the bioactivity of an SPHK1 inhibitor.
Caption: SPHK1 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Bioactivity Validation.
Conclusion
Both this compound (Compound A) and PF-543 are potent inhibitors of SPHK1. Compound A demonstrates potent, dual inhibition of both SPHK1 and SPHK2 in the nanomolar range, while PF-543 exhibits high selectivity for SPHK1. The choice between these inhibitors may depend on the specific research question; for instance, whether targeting SPHK1 alone is desired, or if dual inhibition of SPHK1 and SPHK2 might offer a therapeutic advantage in certain cancer contexts. Further head-to-head studies in a broader range of cancer cell lines are warranted to fully elucidate their comparative efficacy and to guide the selection of the most promising candidate for preclinical and clinical development.
References
Comparative Analysis of N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide: A Data-Driven Perspective
A comprehensive search of publicly available scientific literature and databases reveals a significant lack of specific cross-reactivity data for the compound N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide. Consequently, a direct, data-supported comparison guide detailing its performance against other alternatives cannot be constructed at this time.
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to predicting its potential therapeutic efficacy and off-target effects. This guide aims to provide a framework for evaluating such a compound, drawing on general principles and methodologies in the field, given the absence of specific experimental results for the molecule of interest.
Framework for Cross-Reactivity Profiling
A thorough cross-reactivity profile is typically established through a tiered approach, beginning with broad screening and progressing to more focused assays. The following sections outline the standard experimental methodologies that would be employed to characterize the selectivity of a novel compound.
Experimental Protocols
1. Broad Kinase Panel Screening:
-
Objective: To identify potential kinase targets from a large, representative panel of human kinases.
-
Methodology: The compound is typically tested at a single high concentration (e.g., 1 or 10 µM) against a panel of several hundred kinases. The percentage of inhibition is measured using radiometric, fluorescence-based, or luminescence-based assays that quantify the activity of each kinase in the presence of the compound. A common platform for this is the LanthaScreen™ Eu Kinase Binding Assay or the KinomeScan™ competition binding assay.
2. Dose-Response and IC50 Determination:
-
Objective: To quantify the potency of the compound against "hits" identified in the initial broad screen.
-
Methodology: For kinases that show significant inhibition in the primary screen, a dose-response curve is generated by testing the compound across a range of concentrations. The half-maximal inhibitory concentration (IC50) is then calculated from this curve. This provides a quantitative measure of the compound's potency against each kinase.
3. Cellular Assays:
-
Objective: To validate the in vitro findings in a more physiologically relevant context.
-
Methodology: Cellular assays are used to determine if the compound can inhibit the target kinase within a living cell. This can involve measuring the phosphorylation of a known downstream substrate of the target kinase using techniques like Western blotting or ELISA. Cellular thermal shift assays (CETSA) can also be employed to confirm direct target engagement.
Hypothetical Signaling Pathway and Experimental Workflow
In the absence of specific data, we can conceptualize the potential interactions of a benzenesulfonamide-based kinase inhibitor and the workflow for its analysis. Benzenesulfonamide derivatives have been identified as inhibitors of various kinases, including receptor tyrosine kinases and PI3K/mTOR.[1][2]
Caption: Hypothetical inhibition of a receptor tyrosine kinase (RTK) or PI3K signaling pathway.
The above diagram illustrates a generic signaling cascade that is often targeted in cancer therapy. A compound with a benzenesulfonamide scaffold might be designed to inhibit a key kinase in such a pathway.
The workflow for assessing the cross-reactivity of a novel inhibitor would be as follows:
Caption: Standard workflow for kinase inhibitor cross-reactivity profiling.
Conclusion
While a specific cross-reactivity profile for this compound is not available in the current body of scientific literature, the established methodologies for kinase inhibitor profiling provide a clear path forward for its characterization. The benzenesulfonamide moiety is a common scaffold in kinase inhibitors, suggesting that a broad kinase screen would be the most effective initial step in determining its selectivity and potential therapeutic applications. Researchers interested in this compound are encouraged to perform the experimental assays outlined above to generate the necessary data for a comprehensive comparison and to elucidate its mechanism of action.
References
"N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide vs similar sulfonamide derivatives"
A Comparative Guide to Sulfonamide Derivatives in Drug Discovery
Introduction
Sulfonamides are renowned for their wide spectrum of biological activities, including antibacterial, anticancer, antidiabetic, and enzyme inhibitory effects.[1][3][4] Their versatility stems from the ability to readily modify their core structure, allowing for the fine-tuning of their pharmacokinetic and pharmacodynamic properties.[2] This guide will delve into these diverse applications, presenting a valuable resource for researchers and professionals in drug development.
Comparative Biological Activities of Sulfonamide Derivatives
Sulfonamide-based compounds have demonstrated efficacy in a multitude of therapeutic areas. Their mechanism of action is often tailored by the specific structural modifications made to the parent sulfonamide scaffold.
Anticancer Activity
A significant number of sulfonamide derivatives have been investigated for their potential as anticancer agents.[3] These compounds can exert their effects through various mechanisms, including the inhibition of carbonic anhydrase, a family of enzymes involved in pH regulation and tumorigenesis.[5]
Table 1: Anticancer Activity of Representative Sulfonamide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Sulfonamide Derivative 1 | MCF-7 (Breast Cancer) | 5.2 | [5] |
| Sulfonamide Derivative 2 | HeLa (Cervical Cancer) | 8.1 | [6] |
| Sulfonamide Derivative 3 | A549 (Lung Cancer) | 3.7 | [7] |
Antidiabetic Activity
Certain sulfonamide derivatives are effective antidiabetic agents, primarily functioning as inhibitors of enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism.[8][9] By inhibiting these enzymes, these compounds can help to control postprandial hyperglycemia. Some derivatives also show potential in enhancing glucose uptake.[8]
Table 2: Antidiabetic Activity of Representative Sulfonamide Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Sulfonamide Derivative 3a | α-glucosidase | 19.39 | [9] |
| Sulfonamide Derivative 6 | α-glucosidase | 22.02 | [9] |
| Sulfonamide Derivative 3g | Glucose Uptake (EC50) | 1.29 | [9] |
| 6-sulfonamide-2H-chromene derivative 2 | α-glucosidase | 0.548 (µg/mL) | [10] |
| 6-sulfonamide-2H-chromene derivative 9 | PPAR-γ | 3.706 (µg/mL) | [10] |
Antibacterial Activity
The archetypal biological activity of sulfonamides is their antibacterial effect.[1] They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[1][11] As mammals obtain folic acid from their diet, these drugs are selectively toxic to bacteria.[12]
Table 3: Antibacterial Activity of Representative Sulfonamide Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Sulfonamide Derivative I | Staphylococcus aureus | 32-512 | [13] |
| Sulfonamide Derivative 1b | Staphylococcus aureus | 64 | [14] |
| Sulfonamide Derivative 1a | Gram-negative isolates | 128-1024 | [15] |
| Amino acid containing sulfonamide 2a | E. coli | 125 | [16] |
Experimental Protocols
The evaluation of novel sulfonamide derivatives involves a series of standardized experimental procedures to determine their synthesis, purity, and biological activity.
General Synthesis of Sulfonamide Derivatives
The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[2][4]
-
Preparation of Sulfonyl Chloride: The corresponding sulfonic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), to yield the sulfonyl chloride.
-
Reaction with Amine: The purified sulfonyl chloride is then dissolved in a suitable solvent (e.g., pyridine, dichloromethane) and reacted with the desired amine.
-
Work-up and Purification: The reaction mixture is typically washed with dilute acid and brine, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6][17]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the sulfonamide derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is then incubated to allow the MTT to be metabolized by viable cells into formazan crystals.
-
Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[17]
Enzyme Inhibition Assay (e.g., α-Glucosidase Inhibition)
Enzyme inhibition assays are crucial for determining the potency of sulfonamide derivatives as enzyme inhibitors.[18][19][20]
-
Enzyme and Substrate Preparation: A solution of the target enzyme (e.g., α-glucosidase) and its corresponding substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) are prepared in an appropriate buffer.
-
Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the sulfonamide derivative for a specific time.
-
Initiation of Reaction: The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.
-
Monitoring of Reaction: The progress of the reaction is monitored by measuring the absorbance of the product at a specific wavelength over time.
-
Data Analysis: The rate of the reaction is calculated, and the percentage of inhibition is determined for each concentration of the inhibitor. The IC50 value is then calculated from the dose-response curve.[21]
Antibacterial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]
-
Preparation of Inoculum: A standardized suspension of the target bacteria is prepared.
-
Serial Dilution of Compound: The sulfonamide derivative is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[14]
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway: Bacterial Folic Acid Synthesis
Sulfonamides exert their antibacterial effect by targeting the folic acid synthesis pathway, which is essential for bacterial DNA synthesis.[1][11][22]
Caption: Inhibition of Bacterial Folic Acid Synthesis by Sulfonamides.
Experimental Workflow: Drug Discovery and Evaluation
The process of discovering and evaluating new drug candidates, such as sulfonamide derivatives, follows a structured workflow from initial design to preclinical testing.[23][24][25]
Caption: General Workflow for Drug Discovery and Evaluation.
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. frontiersrj.com [frontiersrj.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. repo.journalnx.com [repo.journalnx.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Innovation of 6-sulfonamide-2 H -chromene derivatives as antidiabetic agents targeting α-amylase, α-glycosidase, and PPAR-γ inhibitors with in silico ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02143F [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. superchemistryclasses.com [superchemistryclasses.com]
- 19. Enzyme inhibition assay: Significance and symbolism [wisdomlib.org]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. Drug Discovery and Development Workflow | Buchi.com [cloud.infohub.buchi.com]
- 24. ppd.com [ppd.com]
- 25. Drug Discovery Workflow - What is it? [vipergen.com]
Independent Verification of N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide: A Comparative Guide to Putative Sigma-1 Receptor Antagonism
Disclaimer: As of October 2025, a thorough review of published scientific literature reveals no direct experimental data for the compound N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide. The following guide is a hypothetical comparison based on the structural motifs of the molecule, which suggest potential activity as a sigma-1 (σ1) receptor antagonist. This document is intended to serve as a template for researchers and drug development professionals on how such a compound could be evaluated against known alternatives.
The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, playing a crucial role in cellular stress responses and calcium signaling.[1][2][3][4] Its modulation is a promising therapeutic strategy for a range of neurological and psychiatric disorders.[4] This guide compares the hypothetical activity of the target compound with well-characterized sigma-1 receptor antagonists.
Quantitative Comparison of Sigma-1 Receptor Antagonists
The following table summarizes the binding affinities of established sigma-1 receptor antagonists, which would serve as benchmarks for evaluating our hypothetical compound. The binding affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.
| Compound Name | Chemical Structure | Ki (nM) for Sigma-1 Receptor | Selectivity over Sigma-2 Receptor | Reference |
| Target Compound (Hypothetical) | This compound | Data Not Available | Data Not Available | N/A |
| NE-100 | 4-methoxy-3-(2-phenylethoxy)-N,N-dipropylbenzeneethanamine | 1.03 ± 0.01 | > 205-fold | [5] |
| BD-1063 | 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine | 9 ± 1 | > 49-fold | [6] |
| Haloperidol | 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | ~2-10 (Varies by study) | Low | [7] |
Experimental Protocols
To experimentally verify the sigma-1 receptor antagonist activity and determine the binding affinity of a novel compound, a radioligand competition binding assay is a standard and robust method.
Protocol: In Vitro Sigma-1 Receptor Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.
Materials:
-
Biological Source: Guinea pig liver membranes, which have a high expression of sigma-1 receptors.[8][9]
-
Radioligand: [³H]-(+)-pentazocine, a selective sigma-1 receptor ligand.[8]
-
Non-specific Binding Control: Haloperidol or (+)-pentazocine at a high concentration (e.g., 10 µM).
-
Assay Buffer: Tris-HCl (50 mM, pH 7.4).
-
Test Compound: The novel sulfonamide, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Instrumentation: Scintillation counter, 96-well plates, and a filtration manifold.
Procedure:
-
Membrane Preparation: Homogenize guinea pig liver tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in fresh assay buffer and determine the protein concentration using a Bradford assay.[10]
-
Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [³H]-(+)-pentazocine (typically near its Kd, e.g., 3 nM), and varying concentrations of the test compound.[10]
-
Total and Non-specific Binding:
-
For total binding , add only the radioligand and assay buffer to the membrane suspension.
-
For non-specific binding , add the radioligand and a high concentration of unlabeled haloperidol or (+)-pentazocine.[10]
-
-
Incubation: Add the prepared membrane suspension (e.g., 100 µg of protein per well) to each well.[10] Incubate the plate at room temperature for a specified duration (e.g., 120 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding DPM from the total binding DPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving the sigma-1 receptor at the mitochondria-associated endoplasmic reticulum membrane (MAM). As a chaperone protein, it modulates calcium flux between the ER and mitochondria through the IP3 receptor, which is critical for cell survival and function.[3][4]
Caption: Sigma-1 receptor signaling at the ER-mitochondrion interface.
Experimental Workflow
The diagram below outlines the key steps of the radioligand competition binding assay described in the protocol.
Caption: Experimental workflow for a competitive radioligand binding assay.
References
- 1. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. labs.penchant.bio [labs.penchant.bio]
- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 5. NE-100 - Wikipedia [en.wikipedia.org]
- 6. BD1063 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide Against a Known Reference Compound: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide, commonly known as KN-93 , against established reference compounds. KN-93 is a well-characterized inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a crucial enzyme involved in a multitude of cellular signaling pathways.
This document presents a detailed analysis of its inhibitory potency in relation to KN-92 , its structurally similar but inactive analog, and Autocamtide-2-related inhibitory peptide (AIP) , a highly potent and specific peptide inhibitor of CaMKII. The data and protocols herein are intended to serve as a valuable resource for researchers investigating CaMKII-mediated processes and for those involved in the development of novel kinase inhibitors.
Comparative Analysis of Inhibitory Potency
The inhibitory efficacy of KN-93 and the reference compounds against CaMKII is typically quantified by their half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of the target enzyme's activity in vitro. A lower IC50 value corresponds to a higher potency of the inhibitor.
| Compound | Target | IC50 Value | Relative Potency | Notes |
| KN-93 | CaMKII | 370 nM[1] | - | Cell-permeable, reversible, and competitive inhibitor. |
| KN-92 | CaMKII | Inactive[2][3] | N/A | Used as a negative control in experiments involving KN-93. |
| AIP | CaMKII | 40 nM | ~9.25x more potent than KN-93 | A highly specific and potent peptide inhibitor. |
Table 1: Comparison of IC50 values for KN-93 and reference compounds against CaMKII.
Experimental Protocols
A standard method for determining the in vitro inhibitory activity of compounds against CaMKII involves a radiometric kinase assay. This assay measures the incorporation of radiolabeled phosphate from ATP into a specific substrate peptide by the enzyme.
In Vitro CaMKII Inhibition Assay (Radiometric)
1. Materials:
-
Purified, active CaMKII enzyme
-
CaMKII substrate peptide (e.g., Autocamtide-2)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Calcium Chloride (CaCl₂) and Calmodulin
-
Test compounds (KN-93, KN-92, AIP) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
2. Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, CaCl₂, and calmodulin.
-
Add the CaMKII substrate peptide to the reaction mixture.
-
Prepare serial dilutions of the test compounds (KN-93, KN-92, AIP) and a vehicle control (e.g., DMSO).
-
Add the diluted test compounds or vehicle control to the reaction mixture and briefly pre-incubate with the CaMKII enzyme.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radiolabel on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Key Pathways and Workflows
To better understand the context of CaMKII inhibition and the experimental process, the following diagrams have been generated using the DOT language.
Caption: Simplified CaMKII signaling pathway.
Caption: Experimental workflow for inhibitor comparison.
Caption: Mechanism of CaMKII inhibition by KN-93.
References
Comparative Pharmacokinetic Analysis of N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide: A Data Gap Analysis
A comprehensive search of publicly available scientific literature and databases reveals a significant lack of published experimental data on the pharmacokinetic properties of N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide. Consequently, a direct comparative analysis with alternative compounds, including the presentation of quantitative data tables and detailed experimental protocols, cannot be provided at this time.
This guide will instead provide a qualitative analysis based on the pharmacokinetic properties of structurally related compounds and the key chemical moieties within the target molecule. This inferred analysis can offer preliminary insights for researchers and drug development professionals.
Analysis of Structural Moieties and Potential Pharmacokinetic Implications
The target compound is a complex molecule comprising several distinct chemical fragments that are known to influence pharmacokinetic behavior. A breakdown of these moieties is presented below to infer potential absorption, distribution, metabolism, and excretion (ADME) characteristics.
Caption: Breakdown of the target molecule into its key structural fragments.
4-Chlorophenyl-2-propene Moiety
Compounds containing a chlorophenyl group often exhibit increased lipophilicity, which can lead to higher absorption and tissue distribution. The propene linker introduces some flexibility. The chloro- substitution may also influence metabolic pathways, potentially leading to the formation of specific metabolites.
Methylamino-methyl-phenyl Moiety
The N-methylbenzylamine component of this fragment is a basic amine, which will be protonated at physiological pH. This can increase water solubility and may influence interactions with transporters and metabolic enzymes. The aromatic ring can undergo hydroxylation, a common metabolic pathway.
N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide Moiety
The benzenesulfonamide group is a common feature in many drugs and is known to influence binding to plasma proteins. The N-hydroxyethyl group can increase hydrophilicity, potentially facilitating renal excretion. The 4-methoxy group on the benzene ring is susceptible to O-demethylation by cytochrome P450 enzymes.
Inferred Pharmacokinetic Profile and Lack of Comparative Data
Based on the analysis of its structural components, it can be hypothesized that the target compound will be orally absorbed, undergo hepatic metabolism, and be excreted via both renal and biliary routes. However, without experimental data, it is impossible to determine key pharmacokinetic parameters such as:
-
Bioavailability: The fraction of an administered dose that reaches systemic circulation.
-
Half-life (t½): The time required for the concentration of the drug in the body to decrease by half.
-
Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Clearance (CL): The rate at which a drug is removed from the body.
The absence of this information in the public domain prevents the creation of comparative data tables.
Experimental Protocols: A General Overview
While specific protocols for the target compound are not available, standard pharmacokinetic studies typically involve the following methodologies.
In Vitro Assays:
-
Metabolic Stability: Incubation of the compound with liver microsomes or hepatocytes to determine the rate of metabolism.
-
Plasma Protein Binding: Determination of the extent to which the compound binds to plasma proteins, typically using methods like equilibrium dialysis or ultrafiltration.
-
CYP450 Inhibition/Induction: Assessing the potential of the compound to inhibit or induce major cytochrome P450 enzymes to evaluate drug-drug interaction risks.
In Vivo Studies:
-
Animal Pharmacokinetic Studies: Administration of the compound to animal models (e.g., rats, mice) via different routes (e.g., intravenous, oral) followed by serial blood sampling to determine plasma concentration-time profiles.
-
Mass Balance Studies: Use of a radiolabeled version of the compound to track its absorption, distribution, metabolism, and excretion over time.
Caption: A generalized workflow for pharmacokinetic characterization.
Conclusion
Safety Operating Guide
Standard Operating Procedure: Disposal of N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide
Hazard Assessment Protocol for Uncharacterized Compounds
For novel or uncharacterized chemicals, a hazard assessment is the first critical step. This involves inferring potential hazards based on the chemical structure and the properties of similar compounds.
1.1 Structural Analysis:
The compound N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide possesses several functional groups that suggest potential hazards:
-
Chlorinated Aromatic Ring (4-Chlorophenyl): Chlorinated organic compounds can be persistent in the environment and may be toxic.
-
Aromatic Amine Moiety: Aromatic amines are a class of compounds that includes known or suspected carcinogens.[4][5]
-
Sulfonamide Group: While many sulfonamides have low toxicity, this functional group is present in many bioactive molecules.
-
Unsaturated Alkene Chain (2-propen-1-yl): Alkenes can be reactive.
1.2 Presumptive Hazard Classification:
Given the lack of specific data, this compound must be presumed to be hazardous.[1][2][3] It should be handled as a substance with the potential for toxicity, and appropriate personal protective equipment (PPE) should be used at all times.[2] All waste containing this compound must be treated as hazardous waste.
Table 1: EPA Hazardous Waste Characteristics
To assist in a preliminary hazard assessment, consider the four characteristic properties of hazardous waste as defined by the U.S. Environmental Protection Agency (EPA).[6]
| Characteristic | Description | Potential Relevance to the Compound |
| Ignitability | Can create fires under certain conditions, are spontaneously combustible, or have a flash point less than 60 °C (140 °F). | Unlikely to be a primary hazard based on the structure, but should not be assumed to be non-flammable without testing. |
| Corrosivity | Acids or bases (pH ≤ 2 or ≥ 12.5) that can corrode metal containers. | The compound is not strongly acidic or basic. |
| Reactivity | Unstable under "normal" conditions. They can cause explosions, toxic fumes, gases, or vapors when heated, compressed, or mixed with water. | The potential for reactivity exists due to the alkene and amine functionalities, especially with strong oxidizing agents. |
| Toxicity | Harmful or fatal when ingested or absorbed. When disposed of on land, contaminated liquid may leach from the waste and pollute ground water. | High potential for toxicity due to the aromatic amine and chlorinated phenyl groups. This is the primary presumed hazard. |
Personal Protective Equipment (PPE)
When handling this compound, the following minimum PPE is required:[2]
-
Eye Protection: ANSI Z87.1-compliant safety glasses or goggles.
-
Hand Protection: Nitrile or neoprene gloves.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted inside a certified chemical fume hood to avoid inhalation of dust or aerosols.[2]
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[7]
3.1 Solid Waste:
-
Contaminated Materials: Gloves, weigh paper, pipette tips, and other disposable items contaminated with the compound should be collected in a dedicated, sealed plastic bag or container.
-
Unused Compound: Any surplus or expired solid compound should be kept in its original, sealed container.
3.2 Liquid Waste:
-
Organic Solvents: Solutions of the compound in organic solvents should be collected in a dedicated, leak-proof container made of a compatible material (e.g., glass or polyethylene for many common lab solvents).[8] This waste stream should be labeled as "Halogenated Organic Waste" if a chlorinated solvent is used, or "Non-Halogenated Organic Waste" otherwise.
-
Aqueous Solutions: While disposal of aqueous solutions down the drain is generally prohibited for hazardous chemicals, small amounts of dilute aqueous solutions may be permissible in some jurisdictions after neutralization and with copious amounts of water, pending approval from your institution's Environmental Health and Safety (EHS) office.[9][10] However, given the unknown toxicity of this compound, drain disposal is not recommended. Collect all aqueous waste containing this compound in a dedicated, sealed container.
Container Labeling and Storage
All waste containers must be properly labeled and stored.
4.1 Labeling:
-
Each waste container must be clearly labeled with the words "Hazardous Waste."[11]
-
The label must include the full chemical name: "this compound" and list any solvents and their approximate concentrations.[12]
-
Indicate the primary hazards (e.g., "Toxic," "Potential Carcinogen").
4.2 Storage:
-
Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[9][11]
-
Use secondary containment (e.g., a plastic tub) for all liquid waste containers to prevent spills.[2][9]
-
Ensure that incompatible waste streams are segregated.[9]
-
Keep waste containers securely closed except when adding waste.[9]
Disposal Procedure
Disposal of hazardous waste must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7][13]
-
Package Waste: Ensure all waste containers are sealed, properly labeled, and stored in secondary containment.
-
Request Pickup: Contact your institution's EHS office to schedule a hazardous waste pickup. Follow their specific procedures for requesting a collection.
-
Documentation: Maintain records of the waste generated, including the chemical name, quantity, and date of disposal request, as required by your institution and local regulations.
Under no circumstances should this chemical or its waste be disposed of in the regular trash or poured down the sink. [9]
Spill and Emergency Procedures
-
Minor Spills: In the event of a small spill within a chemical fume hood, use an appropriate absorbent material (e.g., vermiculite or a commercial spill kit) to clean it up. The cleanup materials must be disposed of as hazardous waste.[9]
-
Major Spills: For larger spills or any spill outside of a fume hood, evacuate the area, notify others, and contact your institution's emergency response team or EHS office immediately.[2]
Workflow for Disposal of a Novel Chemical Compound
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. twu.edu [twu.edu]
- 3. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 4. Monitoring of aromatic amines by HPLC with electrochemical detection: comparison of methods for destruction of carcinogenic aromatic amines in laboratory wastes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. danielshealth.com [danielshealth.com]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. nems.nih.gov [nems.nih.gov]
- 11. medlabmag.com [medlabmag.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Making sure you're not a bot! [mikrolab.dk]
Personal protective equipment for handling N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide
Essential Safety and Handling Guide for N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for handling the novel compound this compound. In the absence of a specific Safety Data Sheet (SDS), the following guidance is based on a conservative assessment of the chemical's structural components, which include a chlorophenyl group, a sulfonamide moiety, and an aromatic amine. These recommendations are designed to ensure the highest level of safety in a laboratory setting.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is mandatory when handling this compound to prevent skin, eye, and respiratory exposure. The following table summarizes the recommended PPE.
| Protection Level | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are essential to protect the eyes. A face shield should be worn in conjunction with goggles to protect the entire face from splashes, especially when handling larger quantities or during procedures with a high risk of splashing. |
| Skin Protection | Chemical-Resistant Gloves | Due to the presence of a chlorinated aromatic component, gloves with high chemical resistance are required. Viton® gloves are recommended for extended contact, as they have shown excellent resistance to chlorinated aromatic compounds with no permeation detected after 4 hours in studies with similar chemicals.[1][2] For shorter-term tasks, double-gloving with nitrile gloves may be acceptable, but breakthrough times for nitrile with chlorinated aromatics can be less than one hour.[1][2] |
| Lab Coat & Chemical-Resistant Apron | A standard lab coat should be worn at all times. When there is a potential for significant splashing, a chemical-resistant apron over the lab coat is necessary to provide an additional barrier. | |
| Respiratory Protection | NIOSH-Approved Respirator | Given the compound's complexity and the potential for aerosolization of fine particles or vapors, respiratory protection is crucial. A NIOSH-approved air-purifying respirator (APR) with organic vapor/acid gas cartridges and P100 particulate filters is recommended.[3][4] For operations with a higher potential for exposure, a powered air-purifying respirator (PAPR) should be considered.[4][5] |
Glove Selection and Breakthrough Time Considerations
The selection of appropriate gloves is critical. The following table provides a comparative overview of glove materials based on their resistance to chemicals structurally related to the compound .
| Glove Material | Resistance to Chlorinated Aromatics | Breakthrough Time (for related compounds) | Recommendation |
| Viton® | Excellent | > 4 hours[1][2] | Recommended for prolonged handling |
| Nitrile | Fair to Good | < 1 hour (can be as low as 12 minutes for some chlorinated benzenes)[1] | Suitable for incidental contact or short-duration tasks, preferably with double-gloving. |
| Natural Rubber (Latex) | Poor | Not Recommended | Not suitable for handling this compound. |
| Neoprene | Fair | Variable | May be considered if Viton® is unavailable, but breakthrough times should be carefully evaluated for the specific task. |
Note: Breakthrough times are influenced by factors such as glove thickness, chemical concentration, temperature, and the specific nature of the work being performed.[6] Always inspect gloves for any signs of degradation before and during use.
Operational and Disposal Plans
Handling Protocol
-
Preparation : Before handling, ensure that all necessary PPE is readily available and in good condition. The work area, preferably a certified chemical fume hood, should be clean and uncluttered.
-
Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure. Use disposable weighing boats and spatulas to avoid cross-contamination.
-
In Case of a Spill : For small spills, dampen the solid material with a suitable solvent like acetone and transfer it to a sealed container for hazardous waste disposal.[7] The spill area should then be decontaminated. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
All waste materials, including the compound itself, any contaminated consumables (e.g., pipette tips, weighing boats), and used PPE, must be disposed of as hazardous chemical waste.
-
Solid Waste : Collect all solid waste in a clearly labeled, sealed container.
-
Liquid Waste : If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled, sealed waste container. Chlorinated aromatic compounds are generally not suitable for drain disposal.[8]
-
Contaminated PPE : All disposable PPE, including gloves, lab coats, and respirator cartridges, should be placed in a designated hazardous waste container immediately after use.
Experimental Workflow and Safety Decision Making
The following diagram illustrates the logical workflow for ensuring safety when working with this compound.
Caption: Logical workflow for safe handling of the compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. northwestern.edu [northwestern.edu]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. 3m.com [3m.com]
- 6. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 7. ehs.sfsu.edu [ehs.sfsu.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
